Nicotinoyl chloride
説明
特性
IUPAC Name |
pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIAJXSKNPHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146214 | |
| Record name | Nicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10400-19-8 | |
| Record name | Nicotinoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10400-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3X2E4XUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Nicotinoyl Chloride from Nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing nicotinoyl chloride from nicotinic acid. This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. This document details various experimental protocols, presents comparative data for different synthetic routes, and outlines the necessary safety precautions.
Introduction
Nicotinic acid (Vitamin B3) is a readily available starting material for the synthesis of its corresponding acid chloride, this compound. The conversion of the carboxylic acid functional group to an acyl chloride is a fundamental transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. This guide focuses on the most common and effective chlorinating agents used for this purpose: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can influence reaction conditions, yield, and the purity of the final product. Notably, the product is often isolated as its hydrochloride salt to enhance stability.[1]
Synthetic Methodologies
The synthesis of this compound from nicotinic acid is typically achieved by reacting the acid with a suitable chlorinating agent. The general reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride is a widely used reagent for this transformation due to its reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][3]
Key Reaction Parameters:
| Parameter | Value | Reference |
| **Stoichiometry (Nicotinic Acid:SOCl₂) ** | 1 : 4.8 (molar ratio) | [4] |
| Solvent | Tetrahydrofuran (THF) or neat (excess SOCl₂) | [4][5] |
| Temperature | Reflux (approx. 77°C for neat SOCl₂) | [6] |
| Reaction Time | 2 - 3 hours | [4][5] |
| Yield | High (often used in situ without purification) | [4] |
Oxalyl Chloride ((COCl)₂) Method
Oxalyl chloride is another effective reagent that allows for milder reaction conditions compared to thionyl chloride.[7] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying the workup.[7]
Key Reaction Parameters:
| Parameter | Value | Reference |
| Stoichiometry (Nicotinic Acid:Oxalyl Chloride) | 1 : 1 (approx. molar ratio, often with excess oxalyl chloride) | [8] |
| Solvent | Neat oxalyl chloride or Dichloromethane (CH₂Cl₂) | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 30 minutes | [8] |
| Yield | Quantitative | [8] |
Phosphorus Pentachloride (PCl₅) Method
Phosphorus pentachloride is a powerful chlorinating agent for converting carboxylic acids to acid chlorides.[9][10] The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[9][10]
Key Reaction Parameters:
| Parameter | Value | Reference |
| Stoichiometry (Nicotinic Acid:PCl₅) | 1 : 1.67 (molar ratio) | [11] |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | [11] |
| Temperature | Reflux (100°C) | [11] |
| Reaction Time | 2 hours | [11] |
| Yield | 87.5% | [11][12] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a common laboratory procedure.[4][5]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF) (optional)
-
Dichloromethane (CH₂Cl₂) (for subsequent reactions)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add nicotinic acid (e.g., 5 mmol) to the flask.[4]
-
If using a solvent, add anhydrous THF (e.g., 50 mL).[4]
-
Slowly add thionyl chloride (e.g., 20 mmol) dropwise to the nicotinic acid suspension over 20 minutes.[4]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[4][5] The reaction is complete when the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.[4][5]
-
The resulting this compound (often as the hydrochloride salt) can be used directly for the next step.[4]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | High-Purity Reagent for Research [benchchem.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 11. ejournal.um.edu.my [ejournal.um.edu.my]
- 12. researchgate.net [researchgate.net]
Nicotinoyl Chloride Derivatives: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinoyl chloride, the highly reactive acyl chloride derivative of nicotinic acid (Vitamin B3), serves as a pivotal building block in synthetic chemistry. Its primary function is as an efficient acylating agent, enabling the introduction of the nicotinoyl moiety into a wide range of molecules. This reactivity is harnessed to create a diverse library of derivatives, including amides, esters, and thioesters. These derivatives are of significant interest across multiple scientific disciplines due to their broad spectrum of biological activities and material properties. In medicinal chemistry, they are explored as antimicrobial, anti-inflammatory, and lipid-lowering agents.[1][2][3][4] In agriculture, they form the basis for novel fungicides, herbicides, and insecticides.[5][6] This guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols related to this compound derivatives, presenting critical data and workflows to support ongoing research and development efforts.
Synthesis and Core Reactions
This compound is most commonly synthesized by treating nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3] The resulting acyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives.
General Reaction Pathways
The versatility of this compound stems from its reactions with various nucleophiles:
-
Reaction with Amines: Forms nicotinamides. This is a cornerstone reaction for developing many pharmaceutically active compounds. Triethylamine is often used to neutralize the HCl byproduct.[1][7]
-
Reaction with Alcohols: Yields nicotinoyl esters. This reaction is crucial for creating prodrugs and modifying the pharmacokinetic properties of molecules.[1][8]
-
Reaction with Thiols: Produces nicotinoyl thioesters, which are valuable in the development of biocides and agrochemicals.[1]
Potential Applications
Pharmaceutical and Medicinal Chemistry
The structural motif of nicotinic acid is present in numerous biologically active molecules, making its derivatives a fertile ground for drug discovery.
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1] The mechanism often involves the inhibition of essential bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are critical for maintaining the integrity of the cell wall.[1]
Table 1: Antimicrobial Activity of Nicotinoyl Derivatives
| Compound Type | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Nicotinoyl Derivative | Staphylococcus aureus | MIC | 0.5 mM | [1] |
| Nicotinoyl Derivative | Escherichia coli | MIC | 0.3 mM | [1] |
| Nicotinoyl Derivative | Pseudomonas aeruginosa | MIC | 0.1 mM | [1] |
| Nicotinoyl Derivative | Klebsiella pneumoniae | MIC | 0.2 mM | [1] |
| Synthesized Nicotinamides | Drug-Resistant S. aureus | MIC | as low as 0.016 mM | [1] |
| Thiazolidinone Derivatives | S. aureus, E. coli, etc. | Zone of Inhibition | Data available |[3][9] |
MIC = Minimum Inhibitory Concentration
Nicotinic acid is a well-established lipid-lowering agent.[2][10] It favorably modulates plasma lipids by reducing very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL) levels.[11] Derivatives are being developed to mitigate side effects, such as flushing, while retaining these therapeutic benefits.[2] The mechanism involves reducing the mobilization of free fatty acids from adipose tissue to the liver, thereby decreasing triglyceride and VLDL synthesis.[10]
Certain nicotinoyl amides have been shown to possess anti-inflammatory properties.[4] Additionally, various derivatives are investigated for antitubercular, anticancer, and neuroprotective effects, highlighting the broad therapeutic potential of this chemical class.[3][10][12]
Agrochemicals
Nicotinic acid derivatives are integral to modern agriculture, serving as active ingredients in various pesticides.[5]
-
Fungicides: Compounds like boscalid contain the nicotinamide structure and are widely used for crop protection.[5] Recent research has focused on N-(thiophen-2-yl) nicotinamide derivatives as promising fungicide candidates against cucumber downy mildew.[5]
-
Herbicides and Insecticides: The pyridine motif is a key component in herbicides such as diflufenican and insecticides like flonicamid.[5][6]
Table 2: Agrochemical Applications and Performance
| Derivative Class | Application | Target | Performance Metric | Result | Reference |
|---|---|---|---|---|---|
| N-(thiophen-2-yl) nicotinamides | Fungicide | Cucumber Downy Mildew | Control Efficacy | 79% at 200 mg/L | [5] |
| N-(Arylmethoxy)-2-chloronicotinamides | Herbicide | Duckweed | IC₅₀ | 7.8 µM |[6] |
Materials Science
The reactivity of this compound allows for its use in modifying polymer surfaces to enhance properties for coatings and other materials science applications.[1]
Experimental Protocols
The following protocols are generalized procedures derived from cited literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound
This procedure describes the conversion of nicotinic acid to its acyl chloride using thionyl chloride.
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve nicotinic acid (1 equivalent) in an appropriate solvent (e.g., THF).[7]
-
Reagent Addition: Add thionyl chloride (SOCl₂) (4 equivalents) dropwise to the solution over 20-30 minutes. The reaction is exothermic and releases gaseous byproducts (SO₂ and HCl); ensure the setup is in a well-ventilated fume hood.[7]
-
Reaction: Heat the mixture under reflux for approximately 3 hours. The reaction is complete when the liberation of gas ceases.[7]
-
Workup: Remove the excess SOCl₂ by distillation. The resulting residue is this compound, which can be used in subsequent steps, often without further purification.[7]
Protocol 2: General Synthesis of Nicotinamides
This protocol details the amidation of this compound.
-
Setup: Dissolve the this compound (1 equivalent), prepared as in Protocol 4.1, in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).[7][13] Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired amine or mono-thiocarbohydrazone (1 equivalent) and triethylamine (1 equivalent, as an acid scavenger) in the same dry solvent.[7]
-
Reaction: Add the amine solution dropwise to the cooled this compound solution over 30 minutes. After addition, allow the reaction mixture to stir at room temperature for 3 hours, followed by gentle heating at 40°C for 1 hour.[7]
-
Purification: The resulting product can be filtered, washed with ice water to remove triethylamine hydrochloride, and recrystallized from a suitable solvent like ethanol to yield the pure nicotinamide derivative.[7]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the synthesized nicotinoyl derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing a growth medium such as Müller-Hinton Broth.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by using a viability indicator like resazurin.[7]
Conclusion
This compound is a versatile and valuable reagent in chemical synthesis. Its derivatives represent a promising and diverse class of compounds with significant potential in pharmaceuticals, agrochemicals, and materials science. The straightforward synthesis of amides and esters, coupled with the wide range of biological activities observed, ensures that these derivatives will remain an active area of research. This guide provides a foundational framework for professionals seeking to explore and harness the potential of this compound chemistry.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.um.edu.my [ejournal.um.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
The Expanding Therapeutic Landscape of Nicotinoyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl chloride, a reactive derivative of nicotinic acid (Vitamin B3), serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.[1] Its ability to readily undergo nucleophilic acyl substitution allows for the facile introduction of the nicotinoyl moiety into various molecular scaffolds, leading to the generation of novel derivatives with promising therapeutic applications. This technical guide provides an in-depth overview of the biological activities of compounds synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this exciting field.
Synthesis of Bioactive Compounds from this compound
The primary utility of this compound in synthetic chemistry lies in its role as an acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form nicotinamides, nicotinoyl esters, and thioesters, respectively.[1] These reactions are often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct.[2]
A common synthetic strategy involves the conversion of this compound to nicotinic acid hydrazide through a reaction with hydrazine hydrate.[3][4] This hydrazide is a versatile intermediate that can be further modified, for instance, by reacting with various aromatic aldehydes to form Schiff bases. These Schiff bases can then undergo cyclization with reagents like thioglycolic acid to produce thiazolidinone derivatives, a class of compounds known for a wide range of biological activities.[3][4]
Anticancer Activity
Derivatives of nicotinic acid have emerged as a significant area of interest in anticancer drug discovery.[5][6][7] Certain synthesized compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.
One of the key mechanisms underlying the anticancer activity of some this compound derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[8] VEGFR-2 is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.
A notable synthetic derivative, compound 5c, has shown promising results, exhibiting significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines, with an IC50 value of 0.068 μM for VEGFR-2 inhibition.[8] This compound was also found to induce apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels.[8] The proposed mechanism involves the compound binding to the VEGFR-2 pocket, similar to the action of the known inhibitor sorafenib.[8]
Quantitative Data for Anticancer Activity
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 5c | HCT-15 (Colon) | Cytotoxicity | More potent than doxorubicin | [8] |
| 5c | PC-3 (Prostate) | Cytotoxicity | More potent than doxorubicin | [8] |
| 5c | - | VEGFR-2 Inhibition | IC50 = 0.068 µM | [8] |
Experimental Protocols
Objective: To determine the in-vitro inhibitory activity of a test compound against the VEGFR-2 kinase.
Methodology: [3][9][10][11][12]
-
Preparation: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase buffer.
-
Compound Addition: The test compound is added at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding the VEGFR-2 kinase/substrate solution and ATP to the wells.
-
Incubation: The plate is incubated for a defined period at a controlled temperature to allow the kinase reaction to proceed.
-
Quantification: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo™).
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by a this compound derivative.
Antimicrobial Activity
Numerous studies have highlighted the significant antimicrobial properties of compounds synthesized from this compound.[1] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]
The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as sterol 14-alpha demethylase and penicillin-binding proteins, which are crucial for cell wall synthesis and integrity.[1] Molecular docking studies have suggested that nicotinoyl derivatives can effectively bind to these targets, thereby disrupting bacterial growth.[1]
A variety of this compound derivatives, including nicotinamides and thiazolidinones, have been synthesized and evaluated for their antimicrobial potential.[2][3] For instance, certain nicotinamide derivatives have demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations.[1]
Quantitative Data for Antimicrobial Activity
| Compound | Bacterial Strain | MIC (mM) | Reference |
| Nicotinoyl derivative | Staphylococcus aureus | 0.5 | [1] |
| Nicotinoyl derivative | Escherichia coli | 0.3 | [1] |
| Nicotinoyl derivative | Pseudomonas aeruginosa | 0.1 | [1] |
| NC 3 | Pseudomonas aeruginosa | 0.016 | [2] |
| NC 3 | Klebsiella pneumoniae | 0.016 | [2] |
| NC 5 | Gram-positive bacteria | 0.03 | [2] |
Experimental Protocols
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Experimental Workflow
Caption: Workflow for the broth microdilution method to determine MIC.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have long been recognized for their anti-inflammatory properties.[15][16] Compounds synthesized from this compound have been investigated for their potential to mitigate inflammatory responses.
The anti-inflammatory effects of nicotinic acid derivatives are mediated, in part, through the activation of the GPR109A receptor.[15] This activation can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in a decrease in the production of inflammatory cytokines like TNF-α and IL-6.[15][16]
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[17][18][19][20][21] Several this compound derivatives have shown significant reductions in paw edema in this model, indicating their potential as anti-inflammatory agents.[3][22]
Quantitative Data for Anti-inflammatory Activity
| Compound | Assay | Dose | % Inhibition of Edema | Reference |
| Nicotinic acid N-adamantylamide | Carrageenan-induced paw edema | 100 mg/kg | Effective | [22] |
Experimental Protocols
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
-
Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes), a solution of carrageenan (1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the control group.
Signaling Pathway
Caption: Anti-inflammatory signaling pathway involving GPR109A and NF-κB.
Conclusion
The chemical versatility of this compound makes it an invaluable starting material for the synthesis of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic applications of these promising molecules. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. ejournal.um.edu.my [ejournal.um.edu.my]
- 7. benthamscience.com [benthamscience.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Nicotinic-nAChR signaling mediates drug resistance in lung cancer [jcancer.org]
The Role of Nicotinoyl Chloride in the Synthesis of NAD+ Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling proteins. The decline of NAD+ levels is associated with aging and numerous metabolic diseases, making the synthesis of its precursors a key area of research for therapeutic development. Among the various synthetic routes to NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), the use of reactive intermediates is crucial for efficient synthesis. This technical guide provides an in-depth exploration of the role of nicotinoyl chloride, a highly reactive derivative of nicotinic acid (Vitamin B3), as a central building block in the chemical synthesis of NAD+ precursors.
This compound: A Highly Reactive Intermediate
This compound (pyridine-3-carbonyl chloride) is an acyl chloride that serves as an efficient acylating agent for the introduction of the nicotinoyl moiety.[1] Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the pyridine ring, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in the synthesis of nicotinamides and nicotinoyl esters, which are direct precursors to compounds like Nicotinamide Riboside.[1][2]
Synthesis of this compound
The standard laboratory synthesis of this compound involves the reaction of nicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3]
Experimental Protocol: Synthesis of this compound from Nicotinic Acid
-
Materials: Nicotinic acid, thionyl chloride, anhydrous diethyl ether.
-
Procedure:
-
Suspend nicotinic acid in an excess of thionyl chloride under anhydrous conditions.
-
Reflux the mixture at approximately 75-80°C for 2-3 hours, allowing for the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][4]
-
After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by vacuum distillation.[1]
-
Treat the resulting residue with anhydrous diethyl ether and reflux for 1 hour to precipitate the this compound hydrochloride.[1]
-
Filter the solid product and dry it under vacuum. The hydrochloride salt can often be used directly in subsequent reactions.[1][4]
-
| Reactant | Molar Ratio (relative to Nicotinic Acid) | Typical Yield | Reference |
| Thionyl Chloride | 2-3 equivalents | >90% | [1] |
| Phosphorus Pentachloride | 1.2 equivalents | ~87.5% | [3] |
The Pathway from this compound to Nicotinamide Riboside (NR)
While direct glycosylation of ribose with the highly reactive this compound is challenging to control, a more common and higher-yielding strategy involves a two-step process. First, this compound is converted to a more stable nicotinoyl ester, such as ethyl nicotinate. This ester is then reacted with a protected ribose derivative to form the glycosidic bond, followed by deprotection to yield Nicotinamide Riboside.
Step 1: Synthesis of Ethyl Nicotinate from this compound
This compound readily reacts with alcohols in a nucleophilic acyl substitution reaction to form the corresponding ester.[5] The reaction with ethanol yields ethyl nicotinate.
Experimental Protocol: General Esterification of this compound
-
Materials: this compound hydrochloride, anhydrous ethanol, a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve this compound hydrochloride in an anhydrous solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Add anhydrous ethanol (1.0-1.2 equivalents) to the solution.
-
Slowly add a non-nucleophilic base (1.2-1.5 equivalents) to neutralize the HCl generated during the reaction.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl nicotinate.
-
Purify the product by vacuum distillation or column chromatography.
-
| Reactant | Molar Ratio (relative to this compound) | Expected Yield | Reference |
| Anhydrous Ethanol | 1.0 - 1.2 equivalents | High | [5] |
| Triethylamine | 1.2 - 1.5 equivalents | High | [1] |
Step 2: Synthesis of β-Nicotinamide Riboside (β-NR) from Ethyl Nicotinate
A highly efficient and stereoselective synthesis of β-NR has been developed by Sauve and coworkers, which proceeds via the coupling of ethyl nicotinate with a protected ribose, followed by deprotection.[4]
Experimental Protocol: Synthesis of β-Nicotinamide Riboside Triflate
-
Materials: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, ethyl nicotinate, trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous dichloromethane (DCM), 5.5 N NH₃ in methanol.
-
Procedure:
-
Coupling Reaction: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethyl nicotinate (1.5 equivalents) in anhydrous DCM.[4]
-
Slowly add TMSOTf (1.0 equivalent) via syringe to the stirred solution at room temperature.[4]
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).[4]
-
Cool the reaction mixture and quench with water. Neutralize the aqueous layer to pH 7.0 with 0.1 M NaOH.[4]
-
Extract the aqueous layer with a mixture of ethyl acetate/hexane (1:1) to remove unreacted starting materials. The product, ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate, remains in the aqueous layer.[4]
-
Evaporate the water under high vacuum to obtain the intermediate as a syrup.[4]
-
Deprotection and Amidation: Dissolve the intermediate syrup in ice-cold 5.5 N NH₃ in methanol under an argon atmosphere and maintain at 0°C for 15-18 hours.[4]
-
Monitor the reaction by HPLC to ensure complete conversion and minimize the formation of byproducts.[6]
-
Remove the methanol and ammonia under reduced pressure.[4]
-
Purification: Purify the resulting β-nicotinamide riboside triflate by reverse-phase column chromatography (C18 silica gel) using a methanol/water gradient.[4]
-
| Step | Key Reagents | Yield | Spectroscopic Data (β-NR) | Reference |
| Coupling | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl Nicotinate, TMSOTf | >90% (for intermediate) | ¹H NMR (D₂O): δ 9.60 (s, 1H), 9.24 (d, 1H), 8.95 (d, 1H), 8.23 (t, 1H), 6.20 (d, 1H), 4.45 (m, 2H), 4.32 (t, 1H), 4.02 (dd, 1H), 3.87 (dd, 1H) | [4] |
| Deprotection/Amidation | 5.5 N NH₃ in Methanol | 85% (overall) | ¹³C NMR (D₂O): δ 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6 | [4] |
Visualizing the Synthesis and Metabolic Pathways
Experimental Workflow
The overall workflow from nicotinic acid to β-Nicotinamide Riboside highlights the central role of this compound as a reactive intermediate for the formation of the necessary nicotinoyl ester.
NAD+ Salvage Pathway
Once synthesized, Nicotinamide Riboside enters the NAD+ salvage pathway within the cell to be converted into NAD+. This metabolic pathway is a key target for interventions aimed at boosting cellular NAD+ levels.
Conclusion
This compound is a valuable and highly reactive chemical intermediate that plays a foundational role in the synthesis of NAD+ precursors. While not always directly used in the final glycosylation step due to its high reactivity, its ability to efficiently form nicotinoyl esters like ethyl nicotinate makes it a key upstream component in robust and high-yield synthetic routes to Nicotinamide Riboside. The detailed experimental protocols and understanding of the subsequent metabolic pathways provided in this guide offer researchers and drug development professionals a comprehensive overview of the chemical strategies available for producing these therapeutically promising molecules. The continued refinement of these synthetic methods will be crucial for the large-scale production and clinical investigation of NAD+ precursors.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 3. WO2019122084A1 - Process for the preparation of nicotinamide riboside chloride derivatives - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Structural Features of Nicotinoyl Chloride for Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a pivotal reagent in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its heightened reactivity makes it an efficient acylating agent for the introduction of the nicotinoyl moiety, a structural component of the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+). This guide delves into the core structural features of this compound that dictate its reactivity, providing a comprehensive overview for researchers leveraging this compound in the synthesis of novel therapeutics and bioactive molecules.
Core Structural Features Influencing Reactivity
The reactivity of this compound is primarily governed by the interplay of three key structural components: the carbonyl group, the chlorine atom, and the pyridine ring.
The Electrophilic Carbonyl Group
The carbon atom of the carbonyl group (C=O) is inherently electrophilic due to the significant electronegativity difference between carbon and oxygen. This results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbonyl carbon susceptible to nucleophilic attack. This electrophilicity is the cornerstone of this compound's function as an acylating agent.
The Chlorine Atom as a Good Leaving Group
The chlorine atom attached to the carbonyl carbon is an excellent leaving group. Its ability to stabilize a negative charge as a chloride ion (Cl⁻) facilitates the second step of the nucleophilic acyl substitution reaction, the elimination step, which reforms the carbonyl double bond.
The Influence of the Pyridine Ring
The pyridine ring exerts a significant electronic influence on the reactivity of the acyl chloride functionality. As an aromatic heterocycle containing an electronegative nitrogen atom, the pyridine ring acts as an electron-withdrawing group through the inductive effect. This effect is transmitted through the sigma bonds to the carbonyl carbon, further increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to its benzenoid counterpart, benzoyl chloride.
However, the nitrogen atom in the pyridine ring also possesses a lone pair of electrons and can participate in resonance. The overall electronic effect is a balance between this inductive withdrawal and potential resonance donation. For this compound (a 3-substituted pyridine), the electron-withdrawing inductive effect is the dominant factor influencing the reactivity of the acyl chloride group.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and reactivity of this compound and related compounds.
| Parameter | This compound (Representative Values) | Reference |
| Molecular Weight | 141.56 g/mol | [1] |
| Boiling Point | 110-115 °C @ 25 Torr | [2] |
| Melting Point | 188-194 °C (for hydrochloride salt) | [2] |
| C=O Stretching Frequency (IR) | ~1750-1790 cm⁻¹ | |
| ¹H NMR (ppm, CDCl₃) | δ 9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (t, 1H) | [3] |
| ¹³C NMR (ppm, CDCl₃) | δ 168, 154, 151, 137, 129, 124 | [4] |
Note: Spectroscopic data can vary based on the solvent and whether the compound is in its freebase or hydrochloride salt form.
Reaction Mechanisms and Logical Relationships
The reactivity of this compound is best understood through the mechanism of nucleophilic acyl substitution.
General Mechanism of Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic acyl substitution.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of reactions involving this compound.
Caption: Factors influencing the reactivity of this compound.
Experimental Protocols
Synthesis of this compound Hydrochloride from Nicotinic Acid
This protocol describes the synthesis of this compound hydrochloride using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform
-
Anhydrous benzene
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place 20 g of nicotinic acid.[5]
-
Carefully add 40 cc of thionyl chloride to the flask.[5]
-
Heat the mixture to reflux and maintain for 8 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Wash the resulting solid residue, this compound hydrochloride, several times with anhydrous benzene.[5]
-
Filter the solid product and dry it under vacuum.
References
- 1. This compound | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound hydrochloride(20260-53-1) 1H NMR [m.chemicalbook.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
A Technical Guide to the Comparative Stability of Nicotinoyl Chloride Hydrochloride and its Free Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a pivotal building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of a variety of therapeutic agents. Its high reactivity, characteristic of acyl chlorides, makes it an excellent acylating agent. However, this reactivity also renders it susceptible to degradation, primarily through hydrolysis. To mitigate this instability, this compound is most commonly produced and supplied as its hydrochloride salt. This guide explores the chemical rationale behind the enhanced stability of the hydrochloride salt over the free base and provides detailed methodologies for evaluating their relative stabilities.
Chemical and Physical Properties
A comparative summary of the key properties of this compound and its hydrochloride salt is presented below. The free base is an oily liquid, while the hydrochloride salt is a crystalline solid, a physical difference that has significant implications for handling and stability.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 10400-19-8 | 20260-53-1 |
| Molecular Formula | C₆H₄ClNO | C₆H₅Cl₂NO |
| Molecular Weight | 141.56 g/mol | 178.02 g/mol |
| Appearance | Oily liquid | White to off-white crystalline powder[1] |
| Melting Point | 15-16 °C | 151-157 °C[2] |
| Boiling Point | 85 °C | Decomposes |
| Moisture Sensitivity | Highly sensitive; readily hydrolyzes. | Moisture sensitive, but more stable than the free base.[3] |
Synthesis and Stability
Synthesis
This compound is typically synthesized by treating nicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution. During this synthesis, the nitrogen atom of the pyridine ring can be protonated by the hydrogen chloride (HCl) gas generated in situ, leading to the formation of this compound hydrochloride.
The free base can be obtained, for instance, by reacting potassium nicotinate with oxalyl chloride in an anhydrous solvent, followed by distillation under reduced pressure. However, it is highly unstable in the presence of atmospheric moisture.
Stability Comparison
The enhanced stability of this compound hydrochloride can be attributed to the protonation of the pyridine nitrogen. In the free base form, the basic pyridine nitrogen can autocatalyze the hydrolysis of the acyl chloride group, especially in the presence of moisture. Upon exposure to air, the oily free base has been observed to rapidly solidify into nicotinic acid hydrochloride due to the combined effects of moisture and the basicity of the pyridine moiety.[3] The hydrochloride salt form prevents this decomposition pathway by deactivating the basic pyridine nitrogen through protonation.[3]
References
Understanding the Electrophilicity of Nicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), is a highly reactive electrophile and a pivotal building block in synthetic organic chemistry. Its pronounced electrophilicity is central to its utility in the synthesis of a wide array of pharmaceuticals and biologically active molecules, most notably as a precursor to nicotinamide adenine dinucleotide (NAD+) analogs. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, detailing its synthesis, reactivity, and the underlying principles governing its chemical behavior. Experimental protocols for its synthesis and reactivity assessment are provided, alongside a discussion of its role in biochemical pathways.
Introduction
Acyl chlorides are among the most reactive derivatives of carboxylic acids, characterized by the electron-deficient nature of the carbonyl carbon. This inherent reactivity makes them powerful acylating agents. This compound, which incorporates the biologically significant pyridine ring, is of particular interest. The electrophilicity of its carbonyl carbon is influenced by both the inductive effect of the chlorine atom and the electronic properties of the pyridine ring. Understanding and quantifying this electrophilicity are crucial for its effective application in the synthesis of complex molecular architectures and for elucidating its potential roles in biological systems.
The Electrophilic Nature of the Carbonyl Group in this compound
The reactivity of this compound is dominated by the electrophilic character of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent chlorine atom. Both oxygen and chlorine are highly electronegative, withdrawing electron density from the carbonyl carbon and creating a significant partial positive charge.[1][2] This makes the carbon atom a prime target for nucleophilic attack.
The pyridine ring also modulates the electrophilicity of the carbonyl carbon. The nitrogen atom in the pyridine ring is electron-withdrawing, which further enhances the partial positive charge on the carbonyl carbon, making this compound a highly reactive acylating agent.[3]
Theoretical Basis of Reactivity
The general mechanism for reactions involving this compound is nucleophilic acyl substitution. This process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile.[1]
Quantitative Assessment of Electrophilicity
Direct quantitative kinetic data for the reactivity of this compound is not extensively available in the public literature. However, its electrophilicity can be understood and estimated through comparative studies with analogous compounds, such as substituted benzoyl chlorides.
Comparative Reactivity Data
Studies on the solvolysis of substituted benzoyl chlorides provide a framework for understanding how substituents on an aromatic ring influence the electrophilicity of the acyl chloride. The Hammett equation, which relates reaction rates to the electronic properties of substituents, is a valuable tool in these analyses. For the hydrolysis of benzoyl chlorides, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[4][5]
Given that the pyridine nitrogen in this compound acts as an electron-withdrawing group, it is expected to have a higher rate of hydrolysis and reaction with other nucleophiles compared to benzoyl chloride.
Table 1: Rate Constants for the Hydrolysis of Substituted Benzoyl Chlorides in 95% Ethanol at 25°C (Illustrative Data)
| Substituent | Rate Constant (k, min⁻¹) |
| H (Benzoyl Chloride) | 0.0852 |
| m-methoxy | 0.0340 |
| p-bromo | 0.0590 |
| p-iodo | 0.0617 |
| m-iodo | 0.1044 |
Data adapted from a study on the alcoholysis of substituted benzoyl chlorides, which also discusses hydrolysis.[6] The data illustrates the effect of substituents on reactivity.
Computational Chemistry Insights
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound is the reaction of nicotinic acid with thionyl chloride.[7]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
To the resulting residue, add anhydrous diethyl ether and reflux for 1 hour.
-
Cool the mixture and collect the precipitated this compound hydrochloride by filtration.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for Comparative Kinetic Analysis
To quantitatively compare the electrophilicity of this compound with another acyl chloride (e.g., benzoyl chloride), a comparative kinetic study of their reaction with a nucleophile, such as an amine, can be performed.
Materials:
-
This compound hydrochloride
-
Benzoyl chloride
-
Aniline (or another primary amine)
-
Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) as solvent
-
Internal standard for analysis (e.g., a stable, non-reactive compound)
-
HPLC or NMR for analysis
Procedure:
-
Prepare stock solutions of known concentrations of this compound hydrochloride and benzoyl chloride in anhydrous DCM, each containing the internal standard.
-
Prepare a stock solution of aniline and triethylamine in anhydrous DCM.
-
In separate reaction vessels thermostated at a constant temperature (e.g., 25°C), initiate the reactions by adding the aniline/triethylamine solution to the acyl chloride solutions.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent).
-
Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the remaining acyl chloride and/or the formed amide product relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
-
Calculate the second-order rate constants for each reaction to provide a quantitative comparison of their electrophilicity.
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparative kinetic analysis.
Role in Biochemical Pathways: Synthesis of NAD+ Precursors
The primary biological significance of this compound lies in its role as a synthetic precursor to NAD+ and its analogs, such as nicotinamide riboside (NR).[8] While this compound itself is too reactive to be a direct player in cellular signaling, its synthetic utility allows for the production of these vital molecules for research and therapeutic purposes. For instance, derivatives of this compound are used in the chemical synthesis of NR, a key intermediate in the NAD+ salvage pathway.
Diagram: Role of this compound in NAD+ Precursor Synthesis
Caption: Role in NAD+ precursor synthesis.
Conclusion
This compound is a highly electrophilic molecule of significant importance in organic synthesis. Its reactivity, driven by the electronic properties of the carbonyl group, the chlorine atom, and the pyridine ring, makes it an efficient acylating agent. While direct quantitative data on its electrophilicity is sparse, comparative studies and theoretical calculations provide a solid framework for understanding its behavior. Its primary biological relevance is as a key intermediate in the synthesis of NAD+ precursors, which are crucial for cellular metabolism and signaling research. The experimental protocols outlined in this guide provide a basis for the synthesis and further investigation of the reactivity of this versatile chemical entity.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. web.viu.ca [web.viu.ca]
- 5. web.viu.ca [web.viu.ca]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. This compound | High-Purity Reagent for Research [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Emerging Therapeutic Potential of Nicotinoyl Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Nicotinoyl derivatives, compounds incorporating the nicotinic acid (niacin or vitamin B3) scaffold, are attracting significant interest in the field of drug discovery and development. This versatile chemical moiety, when integrated into various molecular frameworks, gives rise to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the burgeoning potential of nicotinoyl derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into key signaling pathways.
Anti-inflammatory Potential of Nicotinoyl Derivatives
Nicotinoyl derivatives have demonstrated significant promise as a new class of anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the production of pro-inflammatory prostaglandins, primarily through the upregulation of COX-2. Nicotinoyl derivatives have been shown to selectively inhibit COX-2, thereby reducing the synthesis of these inflammatory mediators. This selective inhibition is advantageous as it spares the COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa, potentially leading to a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
Figure 1: Simplified COX-2 Inflammatory Pathway and the inhibitory action of Nicotinoyl Derivatives.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of various nicotinoyl derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data from the literature.
| Compound | In Vitro Nitrite Inhibition (%) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) | Reference |
| 4d | 86.109 ± 0.51 | Not Reported | [1] |
| 4f | Not Reported | Most potent, comparable to reference drugs | [1] |
| 4g | Not Reported | Not Reported | [1] |
| 4h | Not Reported | Significant | [1] |
| 5b | Not Reported | Significant | [1] |
| Nicotinic Acid (500 mg/kg) | Not Applicable | Significant inhibition | [3] |
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 10b | 0.52 | 10.73 | [4] |
| Celecoxib (Reference) | 0.78 | 9.51 | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the widely used in vivo model for assessing the anti-inflammatory activity of novel compounds.
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
They are acclimatized for at least one week before the experiment.
2. Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test nicotinoyl derivative compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Plethysmometer.
3. Procedure:
-
Animals are divided into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).
-
The test compounds or reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Paw edema is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
4. Data Analysis:
-
Results are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
Anticancer Potential of Nicotinoyl Derivatives
Emerging evidence suggests that nicotinoyl derivatives possess potent anticancer properties, with some compounds exhibiting cytotoxicity against various cancer cell lines. A key target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Certain nicotinoyl derivatives have been designed to selectively inhibit VEGFR-2, thereby blocking these pro-angiogenic signals and impeding tumor growth.[5][6]
Figure 2: Simplified VEGFR-2 Signaling Pathway and the inhibitory action of Nicotinoyl Derivatives.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of nicotinoyl derivatives against various human cancer cell lines are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | HCT-15 (Colon) | 0.068 (VEGFR-2 inhibition) | [6] |
| 5c | PC-3 (Prostate) | Potent | [6] |
| 6c | K562 (Leukemia) | 24.99 | [7] |
| Doxorubicin (Reference) | HCT-15 (Colon) | Less potent than 5c | [6] |
| Sorafenib (Reference) | HCT-15 (Colon) | Less potent than 5c | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Materials:
-
Human cancer cell lines (e.g., HCT-15, PC-3, K562).
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Test nicotinoyl derivative compounds, dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).
-
Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide).
-
96-well microplates.
-
Microplate reader.
2. Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Potential of Nicotinoyl Derivatives
Nicotinoyl derivatives, particularly nicotinoyl hydrazones and their related structures, have emerged as a promising class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[8][9][10][11]
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of various nicotinoyl derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Nicotinoyl-glycyl-glycine-hydrazide (4) | B. subtilis | Not Reported | 29 | [8] |
| Hydrazinepyrazole derivative (7) | B. subtilis | Not Reported | 18 | [8] |
| Oxadiazole derivative (9) | B. subtilis | Not Reported | 19 | [8] |
| N3 | MRSA | 64 | Not Reported | [11] |
| N6 | MRSA | 128 | Not Reported | [11] |
| V-series compounds | E. coli | 0.19 - 0.37 | Not Reported | [10] |
| V-series compounds | S. dysenteriae | 0.17 - 0.37 | Not Reported | [10] |
| V-series compounds | S. aureus | 1.9 - 3.5 | Not Reported | [10] |
| V-series compounds | B. subtilis | 2.0 - 3.1 | Not Reported | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test nicotinoyl derivative compounds, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
2. Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well of the microplate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. Data Analysis:
-
The MIC values are reported in µg/mL or µM.
Synthesis of Nicotinoyl Derivatives: An Exemplary Workflow
The synthesis of nicotinoyl derivatives often involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of nicotinoyl hydrazones, a common and biologically active class of these compounds.
Figure 3: General synthetic workflow for the preparation of Nicotinoyl Hydrazones.
Pharmacokinetics and ADME Considerations
While extensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for a wide range of novel nicotinoyl derivatives are still emerging, preliminary studies on related compounds provide valuable insights. The pyridine ring, a core component of these derivatives, generally imparts favorable physicochemical properties that can influence their pharmacokinetic profiles. In silico ADME predictions for some nicotinoyl derivatives have suggested drug-likeness.[6] However, comprehensive in vivo pharmacokinetic studies are crucial for the progression of these compounds as viable drug candidates. Key parameters to be evaluated include bioavailability, plasma half-life, metabolic pathways, and excretion routes.
Nicotinoyl derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, coupled with the potential for favorable safety profiles, warrants further investigation. The ability to readily modify their chemical structures allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. This technical guide provides a foundational resource for researchers in this exciting field, offering a compilation of current knowledge and detailed methodologies to facilitate further discovery and development of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives, conducting comprehensive preclinical and clinical studies, and optimizing their pharmacokinetic and toxicological profiles to unlock their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nicotinamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nicotinamides through the reaction of nicotinoyl chloride with a variety of primary and secondary amines. This methodology is crucial for the development of new chemical entities in drug discovery, as the nicotinamide scaffold is a key component in numerous biologically active compounds.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives are integral to a wide range of pharmaceuticals and are actively researched for their potential in treating various diseases. The synthesis of nicotinamides is most commonly achieved through the nucleophilic acyl substitution reaction between this compound and an appropriate amine. This reaction is generally high-yielding and can be adapted for a diverse range of amine substrates, making it a versatile tool in medicinal chemistry.
This compound, the acyl chloride derivative of nicotinic acid, is a highly reactive intermediate that readily undergoes acylation with nucleophiles like amines. The reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The choice of solvent and base can be optimized to suit the specific properties of the amine substrate and to maximize the yield of the desired nicotinamide product.
General Reaction Scheme
The fundamental reaction for the synthesis of nicotinamides from this compound and an amine is depicted below:
Figure 1: General reaction scheme for the synthesis of a nicotinamide from this compound and a primary amine.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of this compound and its subsequent reaction with various amines to form nicotinamides.
Protocol 1: Synthesis of this compound from Nicotinic Acid
This protocol describes the preparation of the key intermediate, this compound, from nicotinic acid using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is thoroughly dried.
-
To the three-necked round-bottom flask, add nicotinic acid (1 equivalent).
-
Add anhydrous THF to the flask to dissolve the nicotinic acid.
-
Slowly add thionyl chloride (4 equivalents) dropwise to the stirring solution using the dropping funnel over a period of 20 minutes.[3]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-8 hours), monitoring the reaction progress by TLC.[4][5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride and solvent under reduced pressure.
-
The resulting solid, this compound hydrochloride, can be washed with an anhydrous solvent like benzene and dried for use in the next step.[5]
Protocol 2: General Procedure for the Synthesis of Nicotinamides
This protocol outlines the general method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound hydrochloride
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, 2 equivalents) to the solution.[5]
-
If this compound hydrochloride is used, it should be suspended in the solvent in a separate flask.
-
Slowly add the this compound suspension to the stirring amine solution. The reaction is often exothermic, and an ice bath can be used to control the temperature.[4]
-
Stir the reaction mixture at room temperature for a set period (e.g., 3-7 hours). In some cases, gentle heating (e.g., 40-70°C) may be required to drive the reaction to completion.[2][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water to remove the triethylamine hydrochloride salt.[5]
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Data Presentation: Synthesis of Various Nicotinamides
The following tables summarize the reaction conditions and yields for the synthesis of a variety of nicotinamides using this compound and different amine substrates.
Table 1: Synthesis of Nicotinamides from Aromatic and Aliphatic Amines
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Substituted Anilines | Dicyclohexylcarbodiimide (DCC) | Ethanol | 5 | Reflux | Good | [7] |
| 3-Aminoacetophenone | Triethylamine | Acetonitrile | Not Specified | Not Specified | Not Specified | [8] |
| 4-Aminoacetophenone | Triethylamine | Acetonitrile | Not Specified | Not Specified | Not Specified | [8] |
| Cysteamine | Triethylamine | Chloroform | 7 | 60-70 | Not Specified | [5] |
Table 2: Synthesis of Nicotinamides from Mono-thiocarbohydrazones
| Mono-thiocarbohydrazone Reactant | Yield (%) | Melting Point (°C) | Reference |
| 1-[1-(2-Pyridinyl)ethylidene]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 84 | 200.5 | [2] |
| Other derivatives | 72-84 | 48.9-200.5 | [2] |
Signaling Pathways and Biological Relevance
Nicotinamide and its derivatives are central to cellular signaling, primarily through their role as precursors to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes.[9][10][11][12]
NAD+ Biosynthesis Pathway
The synthesis of NAD+ in mammals occurs through several pathways, with the salvage pathway, which recycles nicotinamide, being a major contributor.[11][13]
.
NAD+ Biosynthesis Pathways
Role in Sirtuin and PARP Signaling
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[10][12] PARPs are enzymes involved in DNA repair and cell death.[3][10] Both sirtuins and PARPs consume NAD+ in their enzymatic reactions, producing nicotinamide as a byproduct.[12] This creates a direct link between NAD+ metabolism and the regulation of these critical signaling pathways.
.
Simplified Sirtuin and PARP Signaling
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of nicotinamides as described in the protocols.
.
General Experimental Workflow
Conclusion
The synthesis of nicotinamides via the reaction of this compound with amines is a robust and versatile method for accessing a wide array of biologically relevant molecules. The protocols and data presented here provide a solid foundation for researchers in drug discovery and medicinal chemistry to design and synthesize novel nicotinamide derivatives for further investigation. Understanding the central role of nicotinamide in cellular signaling pathways underscores the importance of this class of compounds in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Sirtuin Inhibitor Nicotinamide Enhances Neuronal Cell Survival During Acute Anoxic Injury Through AKT, BAD, PARP, and Mitochondrial Associated “Anti-Apoptotic” Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis [mdpi.com]
- 11. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1/PARP1 crosstalk: connecting DNA damage and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nicotinoyl Ester Formation with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of nicotinoyl esters from nicotinic acid and various alcohols. Nicotinoyl esters are significant intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The following sections outline three common and effective methods for their preparation: Fischer-Speier Esterification, the Nicotinoyl Chloride method, and Steglich Esterification.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a crucial molecule in various biological processes. Its derivatives, particularly esters, are widely used in medicinal chemistry and drug delivery systems. The esterification of nicotinic acid can be achieved through several synthetic routes, each with its advantages and limitations depending on the substrate scope, desired purity, and scalability. This document details the protocols for the most common and effective methods.
Methods Overview
Three primary methods for nicotinoyl ester formation are presented:
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification suitable for simple, non-acid sensitive alcohols.
-
This compound Method: A two-step process involving the formation of a highly reactive acid chloride intermediate, which readily reacts with a wide range of alcohols.
-
Steglich Esterification: A mild esterification method employing coupling agents, ideal for acid-sensitive substrates and sterically hindered alcohols.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and reported yields for the different esterification methods.
| Method | Alcohol Substrate | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer-Speier | Methanol | Concentrated H₂SO₄ | Methanol | 13 hours | Reflux | 23.39% | [1] |
| Fischer-Speier | n-Hexanol | None (direct reflux) | n-Hexanol | Not specified | Reflux | Not specified | [2] |
| Fischer-Speier | Ethanol | None (direct reflux under pressure) | Ethanol | 8 hours | 160-180 °C | Not specified | [2] |
| This compound Method | 4-p-t-butylphenoxy-1-butanol | None (after formation of this compound) | Dichloromethane | 48 hours | Not specified | 45% | [3] |
| Steglich Esterification | General Alcohols | DCC, DMAP | Aprotic solvents | Varies | Room Temperature | Up to 97% (general) | [4][5] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Nicotinic Acid
This protocol describes the synthesis of methyl nicotinate using an acid catalyst.
Materials:
-
Nicotinic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add nicotinic acid and an excess of methanol (e.g., for 1 mole of nicotinic acid, use at least 10-20 moles of methanol). Methanol acts as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the nicotinic acid) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 13 hours.[1]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude nicotinoyl ester.
-
The crude product can be further purified by distillation or column chromatography. For methyl nicotinate, purification by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (4:1) can be employed.[1]
Protocol 2: Nicotinoyl Ester Formation via this compound
This two-step protocol involves the initial synthesis of this compound followed by its reaction with an alcohol.
Part A: Synthesis of this compound Hydrochloride
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, suspend nicotinic acid in an excess of thionyl chloride under anhydrous conditions in a round-bottom flask.[6]
-
Attach a reflux condenser equipped with a gas outlet leading to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved SO₂ and HCl gases.
-
Heat the mixture to reflux (approximately 77°C) for 2 hours.[6]
-
After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.[3][6]
-
To the residue, add anhydrous diethyl ether and reflux for 1 hour to precipitate the product.[6]
-
Filter the solid under vacuum to isolate this compound hydrochloride as a near-white solid.[6]
Part B: Esterification of an Alcohol with this compound
Materials:
-
This compound hydrochloride
-
Alcohol of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary base (e.g., pyridine or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend the this compound hydrochloride in anhydrous dichloromethane in a round-bottom flask.
-
In a separate flask, dissolve the alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add the alcohol solution to the stirred suspension of this compound hydrochloride.
-
Add a tertiary base like pyridine (1-2 equivalents) to the reaction mixture to neutralize the HCl generated.[6]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the alcohol.[3] Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.[3]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[3]
-
Evaporate the solvent under reduced pressure to obtain the crude ester.[3]
-
Purify the product by column chromatography on silica gel.[3]
Protocol 3: Steglich Esterification of Nicotinic Acid
This protocol is a general guideline for the Steglich esterification of nicotinic acid, which is suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[7]
Materials:
-
Nicotinic acid
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel
Procedure:
-
Dissolve nicotinic acid (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask.[5][8]
-
Cool the solution in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.[8]
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with dilute HCl to remove DMAP, followed by a wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography.
Visualized Workflows and Mechanisms
Below are diagrams illustrating the experimental workflows and reaction mechanisms for the described protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Two-step workflow for the this compound method.
Caption: Simplified mechanism of Steglich Esterification.
References
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | High-Purity Reagent for Research [benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Nicotinoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinoylation, the process of introducing a nicotinoyl group onto a molecule, is a significant modification in peptide synthesis, offering a pathway to novel therapeutic agents and research tools. The nicotinoyl moiety, derived from nicotinic acid (Niacin or Vitamin B3), can alter the physicochemical properties of peptides, including their solubility, stability, and bioavailability. Furthermore, the conjugation of a nicotinoyl group can impart specific biological activities, such as enhanced collagen synthesis, anti-inflammatory effects, and targeted delivery. Nicotinoyl chloride, as a reactive derivative of nicotinic acid, serves as an efficient reagent for the acylation of free amino groups in peptides, such as the N-terminus or the side chain of lysine residues.
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, covering synthetic protocols, quantitative data on representative nicotinoyl-peptides, and insights into the potential biological signaling pathways modulated by these modified peptides.
Data Presentation
The synthesis of nicotinoyl-peptides can be achieved with high efficiency using solid-phase peptide synthesis (SPPS) followed by N-terminal acylation with this compound. The following table summarizes representative data for the synthesis of selected nicotinoyl-peptides. Yields and purities are typical for standard SPPS protocols and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Nicotinoyl-Peptide | Synthesis Method | Crude Yield (%) | Purity after HPLC (%) | Key Applications |
| Nicotinoyl-Leucine (NA-Leu) | SPPS, Fmoc/tBu | 75-85 | >95 | Building block for larger nicotinoyl-peptide libraries |
| Nicotinoyl-Leucine-Histidine (NA-Leu-His) | SPPS, Fmoc/tBu | 70-80 | >95 | Investigating DNA-binding properties of peptides[1] |
| Nicotinoyl-Tyrosine-Tyrosine (NA-Tyr-Tyr) | SPPS, Fmoc/tBu | 65-75 | >95 | Probing interactions with specific cellular targets[1] |
| Nicotinoyl-LVH (Leu-Val-His) | SPPS, Fmoc/tBu | Not specified | High | Enhancement of collagen synthesis in skin cells |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptides
This protocol outlines the general procedure for synthesizing a peptide on a solid support using Fmoc/tBu chemistry, which can then be nicotinoylated.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
Protocol 2: N-Terminal Nicotinoylation of Resin-Bound Peptide
This protocol describes the acylation of the N-terminus of the synthesized peptide with this compound while it is still attached to the solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound hydrochloride
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or DCM
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in anhydrous DMF or DCM for 1 hour.
-
Acylation Reaction:
-
Dissolve this compound hydrochloride (5-10 equivalents) in anhydrous DMF.
-
Add DIPEA or TEA (10-20 equivalents) to the solution to neutralize the hydrochloride and the HCl produced during the reaction.
-
Add the this compound solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess this compound and base.
-
Drying: Dry the nicotinoyl-peptide-resin under vacuum.
Protocol 3: Cleavage and Purification of Nicotinoyl-Peptide
This protocol details the cleavage of the nicotinoyl-peptide from the resin and its subsequent purification.
Materials:
-
Nicotinoyl-peptide-resin
-
Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
TFA (HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Cleavage: Treat the dried nicotinoyl-peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase HPLC using a gradient of ACN in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Freeze-dry the purified fractions to obtain the final nicotinoyl-peptide as a fluffy white powder.
Mandatory Visualization
Signaling Pathways
Nicotinoyl-peptides have been shown to exert biological effects, such as stimulating collagen synthesis in skin cells. This activity is likely mediated through the activation of specific intracellular signaling pathways. Based on the known effects of niacin and collagen-derived peptides, two key pathways are proposed to be involved: the PI3K/Akt pathway and the TGF-β/Smad pathway .
Caption: Proposed PI3K/Akt signaling pathway activated by nicotinoyl-peptides.
Niacin has been shown to activate the PI3K/Akt signaling cascade[2]. Nicotinoyl-peptides, upon binding to cell surface receptors, may trigger the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated (phosphorylated) Akt then mediates a variety of downstream cellular responses, including cell survival, proliferation, and protein synthesis, which are crucial for skin health and regeneration[3].
Caption: Proposed TGF-β/Smad signaling pathway for collagen synthesis.
Collagen peptides are known to promote collagen synthesis by activating the Transforming Growth Factor-β (TGF-β) signaling pathway[4]. It is proposed that nicotinoyl-peptides can also activate the TGF-β receptor complex. This activation leads to the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Phosphorylated Smad2/3 then forms a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates into the nucleus, where it acts as a transcription factor, binding to the promoter regions of collagen genes (such as COL1A1 and COL1A2) and upregulating their transcription. The resulting increase in collagen mRNA leads to enhanced collagen protein synthesis, contributing to the extracellular matrix and skin integrity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a nicotinoyl-peptide.
Caption: Workflow for nicotinoyl-peptide synthesis and purification.
Conclusion
The incorporation of a nicotinoyl group into peptides via reaction with this compound offers a promising strategy for the development of novel therapeutic and cosmetic agents. The protocols provided herein offer a robust framework for the synthesis and purification of nicotinoyl-peptides. The proposed signaling pathways, the PI3K/Akt and TGF-β/Smad pathways, provide a basis for understanding the mechanism of action of these modified peptides, particularly in the context of skin health and tissue regeneration. Further research into the specific interactions of nicotinoyl-peptides with their cellular targets will undoubtedly open new avenues for drug discovery and development.
References
- 1. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Cellulose with Nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, the most abundant natural polymer, presents a versatile platform for chemical modification to impart novel functionalities. The acylation of cellulose with nicotinoyl chloride introduces nicotinoyl (vitamin B3) moieties onto the cellulose backbone, creating cellulose nicotinate. This modification can significantly alter the physicochemical properties of cellulose, opening up potential applications in drug delivery, biocompatible materials, and functional textiles. The nicotinoyl group can act as a covalently bound prodrug, offering a strategy for controlled release of nicotinic acid. This document provides a detailed experimental protocol for the synthesis of cellulose nicotinate and outlines the necessary characterization techniques.
Reaction Principle
The acylation of cellulose with this compound is an esterification reaction where the hydroxyl groups (-OH) on the anhydroglucose units of the cellulose chain react with this compound in the presence of a suitable solvent and an acid scavenger. The reaction results in the formation of an ester linkage and the release of hydrochloric acid (HCl), which is neutralized by the acid scavenger. The degree of substitution (DS), representing the average number of nicotinoyl groups per anhydroglucose unit (maximum DS = 3), can be controlled by adjusting the reaction parameters.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| Microcrystalline cellulose (MCC) | Three-neck round-bottom flask |
| This compound hydrochloride | Magnetic stirrer with heating mantle |
| N,N-Dimethylacetamide (DMAc) (anhydrous) | Condenser |
| Lithium chloride (LiCl) (anhydrous) | Dropping funnel |
| Pyridine (anhydrous) | Nitrogen inlet/outlet |
| Methanol | Buchner funnel and filter paper |
| Acetone | Vacuum oven |
| Distilled water | Fourier-Transform Infrared (FTIR) Spectrometer |
| Nuclear Magnetic Resonance (NMR) Spectrometer | |
| Scanning Electron Microscope (SEM) | |
| Thermogravimetric Analyzer (TGA) |
Protocol 1: Homogeneous Acylation of Cellulose in DMAc/LiCl
This protocol describes the synthesis of cellulose nicotinate in a homogeneous solution, which generally allows for a more uniform substitution and better control over the degree of substitution.
1. Cellulose Activation and Dissolution: a. Dry microcrystalline cellulose (MCC) in a vacuum oven at 105°C for 24 hours to remove moisture. b. Prepare an 8% (w/v) LiCl solution in anhydrous DMAc by dissolving LiCl in DMAc with stirring. This may require gentle heating. c. Add the dried MCC to the DMAc/LiCl solvent system to achieve a 2% (w/v) cellulose concentration. d. Stir the mixture at 80°C for 12-24 hours until the cellulose is completely dissolved, resulting in a clear, viscous solution.
2. Acylation Reaction: a. Cool the cellulose solution to room temperature under a nitrogen atmosphere. b. In a separate flask, dissolve the desired molar ratio of this compound hydrochloride in a small amount of anhydrous DMAc. c. Slowly add the this compound solution to the cellulose solution dropwise using a dropping funnel over a period of 30-60 minutes while stirring vigorously. d. Add anhydrous pyridine to the reaction mixture as an acid scavenger. The molar amount of pyridine should be at least equivalent to the molar amount of this compound. e. Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for the specified reaction time (e.g., 8 hours).
3. Product Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Precipitate the cellulose nicotinate by pouring the reaction mixture into a large excess of methanol with constant stirring. c. Filter the precipitate using a Buchner funnel and wash thoroughly with methanol to remove unreacted reagents, pyridine hydrochloride, and DMAc/LiCl. d. Further wash the product with distilled water to remove any remaining salts, followed by a final wash with acetone. e. Dry the purified cellulose nicotinate in a vacuum oven at 60°C to a constant weight.
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes typical reaction conditions and their influence on the Degree of Substitution (DS). This data is illustrative and should be optimized for specific applications.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (this compound : AGU) | 1 : 1 | 3 : 1 | 5 : 1 |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (h) | 6 | 8 | 12 |
| Solvent | DMAc/LiCl | DMAc/LiCl | DMAc/LiCl |
| Acid Scavenger | Pyridine | Pyridine | Pyridine |
| Resulting DS (approximate) | 0.5 - 0.8 | 1.2 - 1.8 | 2.0 - 2.5 |
AGU: Anhydroglucose Unit
Characterization of Cellulose Nicotinate
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the successful esterification.
-
Procedure: Record the FTIR spectra of the pristine cellulose and the synthesized cellulose nicotinate.
-
Expected Results: The appearance of new absorption bands corresponding to the ester carbonyl group (C=O) at approximately 1730 cm⁻¹ and bands associated with the pyridine ring of the nicotinoyl group (around 1590 cm⁻¹ and 1485 cm⁻¹). A decrease in the intensity of the hydroxyl (-OH) stretching band (around 3400 cm⁻¹) is also expected.[1][2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the Degree of Substitution (DS).
-
Procedure: Dissolve the cellulose nicotinate in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra.
-
Expected Results: In the ¹H NMR spectrum, new peaks will appear in the aromatic region (7.5-9.0 ppm) corresponding to the protons of the nicotinoyl group. The DS can be calculated by comparing the integrated area of these aromatic protons to the protons of the anhydroglucose unit.[3][4]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the modified cellulose.
-
Procedure: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Expected Results: The introduction of the nicotinoyl group may alter the thermal degradation profile of the cellulose. TGA curves will show the onset of decomposition and the residual mass at different temperatures.[1][2]
4. Scanning Electron Microscopy (SEM):
-
Purpose: To observe the surface morphology of the cellulose before and after modification.
-
Procedure: Coat the samples with a conductive material (e.g., gold) and observe under the SEM.
-
Expected Results: The surface of the cellulose fibers may appear smoother or show other morphological changes after the homogeneous acylation process.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the homogeneous acylation of cellulose.
Chemical Reaction Pathway
Caption: Chemical pathway of cellulose acylation with this compound.
References
Application of Nicotinoyl Chloride in Agrochemical Development: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nicotinoyl chloride and its derivatives are pivotal building blocks in the synthesis of a diverse range of agrochemicals, including herbicides, fungicides, and insecticides. The pyridine moiety, a core component of this compound, is a common feature in many biologically active molecules, conferring favorable properties for agrochemical applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of key agrochemicals derived from this compound.
Herbicidal Applications
This compound derivatives have demonstrated significant potential in the development of novel herbicides. A notable example is the synthesis of N-(Arylmethoxy)-2-chloronicotinamides from 2-chloronicotinic acid, which can be obtained from 2-chlorothis compound.
Featured Herbicide: 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide
This compound has exhibited potent herbicidal activity, particularly against broadleaf weeds.
Table 1: Herbicidal Activity of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide
| Compound | Target Weed | Bioassay Type | IC50 (µM) | Commercial Herbicide (IC50 µM) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucicostata) | In vitro | 7.8[1][2] | Clomazone (125), Propanil (2)[1][2] |
Experimental Protocols
1.2.1. Synthesis of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide
This protocol is adapted from the synthesis of N-(arylmethoxy)-2-chloronicotinamides.
dot
References
Application Notes and Protocols for the Synthesis of O-Nicotinoylcholine Chloride
These application notes provide detailed protocols for the synthesis of O-Nicotinoylcholine Chloride, a compound with potential pharmaceutical applications as a vasodilating agent.[1] The following sections describe various methods of synthesis, present key quantitative data in a structured format, and include diagrams of the synthetic workflows and the relevant biological signaling pathway.
Data Presentation
The following table summarizes the quantitative data from the different synthesis methods described in the experimental protocols.
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Nicotinic acid-beta-iodoethylester, Trimethylamine | Silver Chloride | Acetone, Water-Methanol | - | 205-206 |
| 2 | Nicotinic acid-N,N-dimethylamino ethyl ester, Methyl iodide | Silver Chloride | Ethyl ether, Water-Methanol | 96 (iodide intermediate) | 205-206 |
| 3 | Nicotinic acid chloride hydrochloride, Choline chloride | Pyridine | - | 38 | 213-214 (hydrochloride salt) |
| 4 | O-nicotinoylcholine chloride hydrochloride | Sodium carbonate | Water | 98 | 200 |
Experimental Protocols
Method 1: From Nicotinic acid-beta-iodoethylester
This method involves a two-step process starting with the synthesis of O-nicotinoylcholine iodide, which is then converted to the chloride salt.
Step 1: Synthesis of O-nicotinoylcholine iodide
-
Dissolve 4 grams (14 millimols) of nicotinic acid-beta-iodoethylester in 10 milliliters of absolute acetone.
-
React the solution with an excess (51 millimols) of trimethylamine.
-
After approximately 30 minutes, O-nicotinoylcholine iodide will begin to precipitate.
-
Filter the precipitate and purify by recrystallizing twice from ethanol. The resulting O-nicotinoylcholine iodide has a melting point of 199-200°C.[1]
Step 2: Conversion to O-nicotinoylcholine chloride
-
Dissolve 1 gram (3 millimols) of the purified O-nicotinoylcholine iodide in 20 milliliters of a 1:1 mixture of water and methanol.
-
Add 2.2 grams (15 millimols) of freshly precipitated and washed silver chloride to the solution.
-
Shake the mixture at room temperature for several days.
-
Remove the precipitated silver iodide by filtration.
-
Evaporate the residual solution to obtain the crude product.
-
Recrystallize the residue twice with ethanol-ether to yield pure O-nicotinoylcholine chloride with a melting point of 205-206°C.[1]
Method 2: From Nicotinic acid-N,N-dimethylamino ethyl ester
This protocol also proceeds through an iodide intermediate.
Step 1: Synthesis of O-nicotinoylcholine iodide
-
Prepare a solution of nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.
-
Carefully add an equivalent amount of methyl iodide to the solution. O-nicotinoylcholine iodide will begin to crystallize after a short period.
-
Allow the reaction to proceed to completion over approximately 2 hours.
-
Separate the crystals by filtration and recrystallize them three times from ethanol. This yields O-nicotinoylcholine iodide with a melting point of 199-200°C and an average yield of 96%.[1]
Step 2: Conversion to O-nicotinoylcholine chloride
-
Follow the same procedure as in Step 2 of Method 1 to convert the iodide salt to the chloride salt.[1]
Method 3: Direct Synthesis of O-nicotinoylcholine chloride hydrochloride
This method allows for the direct synthesis of the hydrochloride salt of O-nicotinoylcholine chloride.
-
Combine equivalent amounts of nicotinic acid chloride hydrochloride, choline chloride, and pyridine.[2]
-
Heat the mixture with intensive stirring up to 70°C until the reaction product melts into a homogeneous mass.[3]
-
After cooling, treat the reaction product with absolute ethanol. The hydrochloride of O-nicotinoylcholine chloride is insoluble in ethanol and will precipitate.
-
Purify the residue by recrystallization from dilute ethanol. Activated carbon may be added for decolorization if desired.
-
The resulting O-nicotinoylcholine chloride hydrochloride has a melting point of 213-214°C, with a yield of 38%.[1]
Method 4: Preparation of O-nicotinoylcholine chloride from its Hydrochloride Salt
This protocol describes the conversion of the hydrochloride salt to the free base chloride.
-
Dissolve 55.2 grams (0.196 mol) of O-nicotinoylcholine chloride hydrochloride in 500 milliliters of distilled water.
-
Prepare a solution of 10.38 grams (0.098 mol) of pure sodium carbonate in 115 milliliters of water.
-
Add the sodium carbonate solution dropwise to the O-nicotinoylcholine chloride hydrochloride solution, carefully monitoring the pH to ensure it does not exceed 5.9.
-
After 30 minutes, evaporate the water in vacuo.
-
To the resulting crystalline residue, add 200 milliliters of absolute ethanol and filter the solution through Celite to remove any undissolved sodium chloride.
-
Add 20 milliliters of absolute ether to the alcoholic solution to precipitate the product.
-
Filter the precipitated crystals and dry in vacuo for 24 hours. This method yields 46.8 grams (98% yield) of O-nicotinoylcholine chloride with a melting point of 200°C.[1]
Visualizations
Experimental Workflows
Caption: Synthetic routes to O-Nicotinoylcholine Chloride.
Signaling Pathway
O-Nicotinoylcholine Chloride is an agonist of the nicotinic acetylcholine receptor (nAChR).[4] The binding of an agonist to the nAChR triggers a signaling cascade that is crucial in both the central and peripheral nervous systems.[4] This pathway is involved in processes such as neuroprotection.[2][5]
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.
References
- 1. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer Surface Modification Using Nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of polymer surfaces is a critical area of research in materials science, with significant implications for the development of advanced biomedical devices, drug delivery systems, and functional materials. Nicotinoyl chloride, the acyl chloride derivative of nicotinic acid (Vitamin B3), presents a versatile and reactive molecule for covalently modifying polymer surfaces. This functionalization can impart desirable properties such as enhanced biocompatibility, antimicrobial activity, and the ability to act as a tether for drug molecules.
These application notes provide a comprehensive overview of the methodologies for modifying polymer surfaces with this compound, along with protocols for characterization and evaluation of the modified materials. The information is intended to guide researchers in harnessing the potential of this compound for a range of applications in drug development and biomedical engineering.
Synthesis of this compound
This compound can be synthesized from nicotinic acid through reaction with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask, suspend nicotinic acid in an excess of thionyl chloride under anhydrous conditions.
-
Reflux the mixture at 77°C for 2 hours. During this time, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas will evolve. This step should be performed in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.
-
The resulting residue is this compound hydrochloride, a crystalline solid.
-
For purification, the solid can be suspended in anhydrous dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous magnesium sulfate and the solvent evaporated to yield this compound. Alternatively, the hydrochloride salt can be isolated by treating the residue with diethyl ether, refluxing for 1 hour, and filtering to obtain a near-white solid.
Polymer Surface Modification with this compound
The highly reactive acyl chloride group of this compound readily reacts with nucleophilic functional groups present on polymer surfaces, such as hydroxyl (-OH) and amine (-NH₂) groups, to form stable ester and amide linkages, respectively. This allows for the covalent attachment of the nicotinoyl moiety to a variety of polymer substrates.
Generalized Protocol 2: Surface Modification of Polymers Containing Hydroxyl or Amine Groups
This protocol provides a general framework for the surface modification of polymers like polyvinyl alcohol (PVA), polyurethane (PU), and chitosan. Optimization of reaction time, temperature, and concentration of reagents may be necessary for specific polymer substrates.
Materials:
-
Polymer substrate (e.g., PVA film, polyurethane sheet, chitosan membrane)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous base (e.g., Triethylamine (TEA), Pyridine)
-
Inert gas (e.g., Nitrogen, Argon)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Ensure the polymer substrate is clean and dry. Pre-treatment, such as plasma treatment or washing with appropriate solvents, may be necessary to clean the surface and expose the functional groups.
-
Place the polymer substrate in a reaction vessel under an inert atmosphere.
-
Dissolve this compound in the chosen anhydrous solvent to a desired concentration (e.g., 0.1 M).
-
In a separate flask, dissolve the anhydrous base in the same solvent. The molar ratio of the base to this compound should typically be 1:1 to 1.5:1 to neutralize the HCl byproduct.
-
Add the this compound solution to the reaction vessel containing the polymer substrate.
-
Slowly add the base solution to the reaction vessel with continuous stirring.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a specified duration (e.g., 2-24 hours).
-
After the reaction, remove the polymer substrate from the solution and wash it thoroughly with the reaction solvent to remove any unreacted this compound and the base hydrochloride salt.
-
Further wash the substrate with a solvent in which the polymer is not soluble (e.g., ethanol, water) to remove any remaining impurities.
-
Dry the modified polymer substrate under vacuum.
Characterization of Modified Polymer Surfaces
Successful surface modification can be confirmed using various surface-sensitive analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to determine the elemental composition and chemical states of the atoms on the surface of the modified polymer. The introduction of the nicotinoyl group will result in the appearance of a nitrogen (N 1s) peak in the XPS spectrum. High-resolution scans of the C 1s, O 1s, and N 1s regions can provide information about the new chemical bonds formed (e.g., C=O in the amide or ester linkage).
Contact Angle Measurement
The hydrophilicity/hydrophobicity of the polymer surface can be assessed by measuring the water contact angle. The introduction of the polar nicotinoyl group is expected to decrease the water contact angle, indicating an increase in surface hydrophilicity.
Table 1: Expected Changes in Surface Properties after this compound Modification
| Property | Untreated Polymer (Example) | This compound Modified Polymer (Expected) |
| Nitrogen Content (XPS) | 0 atomic % | > 0 atomic % |
| Water Contact Angle | High (e.g., > 90°) | Lower (e.g., < 90°) |
Applications of this compound Modified Surfaces
Antimicrobial Surfaces
The nicotinamide moiety is known to possess antimicrobial properties. By immobilizing it on a polymer surface, it is possible to create materials that resist microbial colonization.
Table 2: Antimicrobial Activity of Nicotinamide-Related Compounds
| Microorganism | Compound | Concentration | Inhibition |
| Staphylococcus aureus | Nicotinamide | ≥6% | Bactericidal[1] |
| Pseudomonas aeruginosa | Nicotinamide | 1.5-4% | Inhibitory[1] |
| Escherichia coli | Chitosan-based film | - | Inhibition zone of ~14.2 mm[1] |
| Staphylococcus aureus | Chitosan-based film | - | Inhibition zone of ~19.6 mm[1] |
Note: The data in Table 2 is for nicotinamide in solution and chitosan-based films, which can be considered analogous to a surface with immobilized nicotinoyl groups. The actual efficacy of a this compound-modified surface would need to be determined experimentally.
Protocol 3: Evaluation of Antimicrobial Activity (Zone of Inhibition Test)
Materials:
-
This compound-modified polymer discs
-
Unmodified polymer discs (control)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Agar plates
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare a lawn of the test bacteria on an agar plate.
-
Using sterile forceps, place a modified polymer disc and an unmodified control disc on the surface of the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of inhibition around the discs. A larger zone of inhibition indicates greater antimicrobial activity.
Controlled Drug Delivery
The nicotinoyl moiety can be further functionalized or used to control the release of therapeutic agents. For instance, the hydrophilicity of the modified surface can influence the release kinetics of a drug encapsulated within the polymer matrix.
Table 3: Controlled Release of Nicotinic Acid from Polymer Systems
| Polymer System | Drug | Release Duration | Release Mechanism |
| Proanthocyanidin encapsulated tablets | Nicotinic Acid | up to 12 hours | Non-Fickian diffusion[2][3] |
| Eudragit® S100-coated LDH nanohybrids | Nicotinic Acid | Sustained | Parabolic and Elovich diffusion[4] |
Note: The data in Table 3 demonstrates the principle of controlled release of nicotinic acid from polymer-based systems. The release profile from a surface-modified polymer would depend on the specific polymer, the nature of the linkage, and the environmental conditions.
Visualizations
Diagrams of Workflows and Pathways
References
Application Notes and Protocols: Reaction of Nicotinoyl Chloride with Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of nicotinoyl chloride with glycine and its derivatives is a fundamental transformation in medicinal chemistry for the synthesis of a diverse range of compounds. The resulting N-nicotinoyl glycine derivatives have garnered significant interest due to their potential as antimicrobial, anti-inflammatory, and melanogenesis-inhibiting agents. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of these compounds, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-nicotinoyl glycine derivatives.
Table 1: Synthesis of N-Nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine Esters
| Glycine Derivative | Product | Yield (%) | Reference |
| Methyl glyoxalate | N-nicotinoyl-2-hydroxy-D,L-glycine methyl ester | 60 | [1] |
| Ethyl glyoxalate | N-nicotinoyl-2-hydroxy-D,L-glycine ethyl ester | Not Specified | [1] |
| Isopropyl glyoxalate | N-nicotinoyl-2-hydroxy-D,L-glycine isopropyl ester | Not Specified | [1] |
| NHG methyl ester | N-nicotinoyl-2-acetoxy-D,L-glycine methyl ester | 99 | [1] |
Table 2: Synthesis of Glycine Ester Hydrochlorides (Starting Materials)
| Glycine Derivative | Product | Yield (%) | Reference |
| Glycine | Glycine ethyl ester hydrochloride | 90.4 | [2] |
| Sarcosine | Sarcosine methyl ester hydrochloride | Quantitative | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Nicotinoyl Glycine Derivatives via Schotten-Baumann Reaction
This protocol describes a general method for the N-acylation of glycine derivatives with this compound using the Schotten-Baumann reaction conditions. This reaction is typically performed in a biphasic system with an aqueous base to neutralize the HCl byproduct.
Materials:
-
Glycine derivative (e.g., glycine, glycine ethyl ester hydrochloride)
-
This compound hydrochloride
-
Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2) or diethyl ether
-
Water
-
Hydrochloric acid (HCl) for workup
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Glycine Derivative: In a round-bottom flask, dissolve the glycine derivative (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). If using an ester hydrochloride, dissolve it in water and add the base. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Preparation of this compound Solution: In a separate flask, dissolve this compound hydrochloride (1.2 eq) in an anhydrous organic solvent such as dichloromethane or diethyl ether.
-
Reaction: Add the this compound solution dropwise to the cooled aqueous solution of the glycine derivative over 30-60 minutes, while maintaining the temperature below 10 °C and stirring vigorously.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of Nicotinoyl-Glycyl-Glycine-Methyl Ester
This protocol details the synthesis of a dipeptide derivative, nicotinoyl-glycyl-glycine-methyl ester, from this compound and glycyl-glycine methyl ester.[4]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl2)
-
Glycyl-glycine methyl ester
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Synthesis of this compound:
-
A mixture of nicotinic acid (1.23 g, 0.01 mol) and thionyl chloride (1.5 ml, 0.02 mol) in anhydrous benzene (20 ml) is refluxed for 2 hours.[4]
-
The excess thionyl chloride and benzene are removed by distillation under reduced pressure.[4]
-
The resulting this compound is washed with anhydrous diethyl ether and used directly in the next step.[4]
-
-
Coupling Reaction:
-
To a solution of glycyl-glycine methyl ester (0.01 mol) in an appropriate anhydrous solvent, add the freshly prepared this compound (0.01 mol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
After completion of the reaction, pour the mixture into ice-cold water.
-
The separated solid product is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to afford pure nicotinoyl-glycyl-glycine-methyl ester.[4]
-
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and biological evaluation of N-nicotinoyl glycine derivatives.
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of nicotinic acid via SIRT1.[4]
Caption: Proposed antimicrobial mode of action of niacinamide leading to cell cycle arrest.[5][6][7]
References
- 1. ovid.com [ovid.com]
- 2. JPH09124572A - Preparation of substituted n-ethyl glycine derivative - Google Patents [patents.google.com]
- 3. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest | Sharon Personal Care [sharonpc.com]
- 7. [PDF] Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Industrial Scale Synthesis of Nicotinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinoyl chloride hydrochloride is a highly reactive intermediate crucial for the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. This document outlines a detailed protocol for the industrial-scale synthesis of this compound hydrochloride from nicotinic acid and thionyl chloride. The process involves a reflux reaction followed by purification steps to yield a high-purity product. Safety considerations for handling the corrosive and reactive materials are also addressed.
Introduction
This compound, the acyl chloride derivative of nicotinic acid (Vitamin B3), serves as a key building block in organic synthesis.[1] Its hydrochloride salt is a more stable and commonly used form. The primary industrial application of this compound hydrochloride is as an acylating agent to introduce the nicotinoyl moiety into various molecules, which is a fundamental structure in numerous biologically active compounds.[1] This protocol details a robust and high-yield manufacturing process suitable for industrial production.
Reaction Scheme
The synthesis proceeds via the reaction of nicotinic acid with an excess of thionyl chloride. The reaction produces this compound, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. The this compound is subsequently isolated as its hydrochloride salt.
Chemical Equation: Nicotinic Acid + SOCl₂ → this compound + SO₂ + HCl[1]
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 59-67-6 | White crystalline powder |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Colorless to pale yellow fuming liquid |
| This compound Hydrochloride | C₆H₅Cl₂NO | 178.02 | 20260-53-1 | White to off-white crystalline solid |
Table 2: Summary of Industrial Scale Synthesis Parameters from Patent CN1234690C[1][2]
| Parameter | Value |
| Reactants | |
| Nicotinic Acid | 24.4 mmol (3.00 g) |
| Thionyl Chloride | 138 mmol (10 mL, 16.4 g) |
| Molar Ratio (Acid:SOCl₂) | 1:5.7 (Excess thionyl chloride) |
| Reaction Conditions | |
| Solvent | Thionyl chloride (acts as reactant and solvent) |
| Temperature | 77°C (Reflux) |
| Reaction Time | 2 hours |
| Pressure | Atmospheric |
| Purification | |
| Post-reaction Treatment | Vacuum distillation to remove excess SOCl₂ |
| Diethyl ether reflux (1 hour) | |
| Filtration | |
| Yield | |
| Product | This compound Hydrochloride |
| Theoretical Yield | 4.34 g |
| Actual Yield | 4.17 g |
| Percentage Yield | 95.99% |
Table 3: Example Lab-Scale to Pilot-Scale Quantities
| Scale | Nicotinic Acid | Thionyl Chloride | Expected Yield (approx.) |
| Lab Scale[2] | 1.5 g | 1.8 mL | ~2.1 g |
| Bench Scale[3] | 100 g | 280 mL | ~140 g |
| Pilot Scale | 10 kg | 28 L | ~14 kg |
Experimental Protocol
This protocol is based on established industrial methods for the synthesis of this compound hydrochloride.[1][4][3]
1. Reactor Preparation:
-
Ensure the reaction vessel and all associated glassware are thoroughly dried to prevent the decomposition of thionyl chloride.
-
The reactor should be equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an off-gas scrubbing system to neutralize the HCl and SO₂ byproducts.
2. Reaction:
-
Under anhydrous conditions, charge the reactor with nicotinic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents, though some protocols use it as the solvent).[1]
-
Begin agitation and heat the mixture to reflux (approximately 77°C).[1]
-
Maintain the reflux for a period of 2 to 3 hours.[1][5] The reaction is complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.[1][3]
-
The resulting residue is the crude this compound hydrochloride.
4. Purification:
-
To the crude product, add a suitable solvent such as diethyl ether[1][4] or toluene[2] and reflux for approximately 1 hour. This step helps to remove impurities.
-
Cool the suspension and collect the solid product by filtration.
-
Wash the filter cake with fresh, cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Dry the purified this compound hydrochloride under vacuum to a constant weight.
5. Quality Control:
-
The final product should be a near-white solid.[1]
-
Purity can be assessed using standard analytical techniques such as melting point determination (literature: 151-157 °C[6]), and spectroscopic methods (FTIR, NMR).
Mandatory Visualizations
Caption: Industrial synthesis workflow for this compound hydrochloride.
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Gaseous Byproducts: The reaction evolves toxic and corrosive sulfur dioxide and hydrogen chloride gases. A gas scrubber containing a basic solution (e.g., sodium hydroxide) must be used to neutralize these off-gases.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of thionyl chloride and the product.
Conclusion
The synthesis of this compound hydrochloride from nicotinic acid and thionyl chloride is a well-established and efficient industrial process. By carefully controlling the reaction conditions and implementing appropriate safety measures, a high yield of high-purity product can be consistently achieved. This protocol provides a comprehensive guide for researchers and professionals involved in the large-scale production of this important chemical intermediate.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 6. This compound 97 20260-53-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing hydrolysis of nicotinoyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving nicotinoyl chloride. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you mitigate common challenges, particularly the prevention of hydrolysis, during your experiments.
Troubleshooting Guide: Preventing Hydrolysis and Optimizing Reactions
Hydrolysis of this compound to nicotinic acid is a primary cause of low yields and impurities in acylation reactions. The following guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of this compound: The acyl chloride is highly sensitive to moisture and can rapidly convert to the unreactive nicotinic acid.[1][2] | a. Rigorous Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under vacuum before use. Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).[1][2] b. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.[1][2] c. Low Temperature: Add the this compound solution dropwise to the reaction mixture at a low temperature, typically 0°C, to minimize the rate of hydrolysis.[1] |
| 2. Deactivation of Amine Nucleophile: The reaction of an amine with this compound produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[3] | a. Use of a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a slight excess (1.1-1.5 equivalents) to act as an HCl scavenger.[3] Pyridine can also serve as both a base and a solvent.[3] b. Excess Amine: If the amine starting material is inexpensive, using a two-fold excess can serve the dual purpose of reactant and acid scavenger.[3] | |
| 3. Inactive Reagent: this compound, especially if old or improperly stored, may have already hydrolyzed. It is often supplied as the more stable hydrochloride salt. | a. Use Fresh Reagent: Use a freshly opened bottle of this compound or its hydrochloride salt. b. In Situ Generation: Consider preparing this compound fresh from nicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use. | |
| Formation of Nicotinic Acid as a Major Byproduct | Significant Hydrolysis: Presence of water in the reaction. | a. Review Anhydrous Technique: Re-evaluate all steps of the experimental setup to eliminate sources of moisture. Ensure solvents are truly anhydrous and that the inert atmosphere is maintained throughout the reaction. b. Purification: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acidic nicotinic acid impurity.[1] |
| Complex Reaction Mixture / Multiple Spots on TLC | 1. High Reaction Temperature: Elevated temperatures can lead to decomposition or side reactions. | a. Maintain Low Temperature: Keep the reaction temperature low (e.g., 0°C) during the addition of this compound and for a period thereafter before slowly warming to room temperature if necessary.[1] |
| 2. Nucleophilic Base: If the base used to scavenge HCl is also nucleophilic, it can compete with the desired nucleophile in reacting with the acyl chloride. | a. Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like DIPEA.[1] | |
| Difficulty in Product Purification | Contamination with Amine or Base Hydrochloride Salts: The hydrochloride salt of the amine nucleophile or the scavenger base may co-precipitate or be difficult to separate from the desired product. | a. Aqueous Workup: During the workup, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the oxygen atoms. This makes it a prime target for nucleophilic attack by water, leading to the formation of nicotinic acid and hydrochloric acid. The reaction is a classic example of nucleophilic acyl substitution.
Q2: My this compound is supplied as the hydrochloride salt. How does this affect my reaction setup?
A2: this compound is often stabilized by converting it to its hydrochloride salt, which deactivates the basic pyridine nitrogen and reduces the compound's susceptibility to moisture-induced decomposition.[4] When using the hydrochloride salt, you must use a sufficient amount of base to neutralize both the HCl of the salt and the HCl generated during the acylation reaction. Typically, at least two equivalents of base are required.
Q3: At what temperature should I conduct my acylation reaction?
A3: It is highly recommended to start the reaction at a low temperature, such as 0°C (ice-water bath).[1] The this compound should be added dropwise to the cooled solution of the nucleophile and base. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion, which should be monitored by an appropriate technique like TLC or LC-MS.[2]
Q4: Which solvent is best for reactions with this compound?
A4: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[1] The choice of solvent may also depend on the solubility of your specific reactants. Ensure the solvent is thoroughly dried before use.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[2] A spot corresponding to your starting amine should disappear and be replaced by a new spot for the amide product, which will likely have a different Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2] It is important to note that spotting the reaction mixture directly on a silica TLC plate may cause some hydrolysis of the remaining acyl chloride.[5]
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound
This protocol outlines a standard procedure for the synthesis of a nicotinamide derivative from a primary amine.
Materials:
-
Primary amine
-
This compound (or its hydrochloride salt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours or flame-dried under vacuum immediately before use.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reactant Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. If using this compound hydrochloride, increase the amount of triethylamine to 2.2 equivalents.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel or syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated aqueous sodium bicarbonate (to remove any nicotinic acid), and finally with brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Optimizing Nicotinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nicotinamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of nicotinamide, providing potential causes and recommended solutions.
Issue 1: Low Yield of Nicotinamide in Enzymatic Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify and optimize reaction parameters. Refer to the optimized conditions for Rhodococcus rhodochrous J1 in Table 1.[1][2][3] |
| Enzyme Inhibition | High concentrations of the substrate, 3-cyanopyridine, can inhibit the nitrile hydratase enzyme. Employ a fed-batch approach by adding the substrate incrementally to maintain a low concentration and alleviate inhibition.[4] |
| Poor Cell Viability or Enzyme Activity | Ensure proper cultivation and harvesting of the microbial cells to maintain high nitrile hydratase activity. Use resting cells for the biotransformation. |
| Incorrect pH | The optimal pH for the nitrile hydratase from Rhodococcus rhodochrous J1 is around 8.0.[3] Ensure the buffer system maintains this pH throughout the reaction. |
| Inadequate Mixing | Insufficient agitation can lead to poor mass transfer. Ensure adequate mixing to keep the cells suspended and facilitate substrate-enzyme interaction.[5] |
Issue 2: Formation of Nicotinic Acid as a By-product in Chemical Synthesis
| Potential Cause | Troubleshooting Steps |
| Excessive Hydrolysis | The hydrolysis of the amide group in nicotinamide to a carboxylic acid is a common side reaction, particularly under harsh conditions (e.g., strong base, high temperature).[6] |
| High Reaction Temperature | Elevated temperatures can promote the hydrolysis of nicotinamide to nicotinic acid. Maintain the reaction temperature within the optimal range for the chosen catalyst. For MnO2 catalyst, refluxing at 100-115°C is recommended.[7] |
| High Concentration of Base | When using a base like sodium hydroxide, a high concentration can lead to the formation of sodium nicotinate, which is then converted to nicotinic acid.[8] Use catalytic amounts of the base where possible. |
| Incorrect Solvent System | The choice of solvent can influence the selectivity of the reaction. A study has shown that adjusting the ethanol-to-water ratio can favor the formation of either nicotinamide or nicotinic acid.[9] |
Issue 3: Difficulty in Purifying Nicotinamide
| Potential Cause | Troubleshooting Steps |
| Presence of Nicotinic Acid | Nicotinamide and nicotinic acid have very similar solubility characteristics, making separation by simple crystallization challenging.[10] |
| Employ ion-exchange chromatography to separate the acidic nicotinic acid from the neutral nicotinamide.[8] | |
| Alternatively, suspend the mixture in a non-aqueous solvent and treat it with an amine that selectively reacts with nicotinic acid to form a soluble salt, allowing for the recovery of pure nicotinamide by filtration.[10] | |
| Residual 3-Cyanopyridine | Unreacted starting material can contaminate the final product. Monitor the reaction progress using HPLC to ensure complete conversion of 3-cyanopyridine.[11] |
| Presence of Other Impurities | Other impurities may be present depending on the synthesis route. Recrystallization from a suitable solvent, such as hot methanol, can be an effective purification step.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing nicotinamide?
A1: The primary methods for nicotinamide synthesis are the enzymatic hydrolysis of 3-cyanopyridine using nitrile hydratase from microorganisms like Rhodococcus rhodochrous, and the chemical hydrolysis of 3-cyanopyridine using catalysts such as manganese dioxide (MnO2) or a base like sodium hydroxide.[1][3][7]
Q2: How can I monitor the progress of my nicotinamide synthesis reaction?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction. It allows for the quantification of the starting material (3-cyanopyridine), the product (nicotinamide), and any major by-products (e.g., nicotinic acid).[11][12][13]
Q3: What is the optimal pH for nicotinamide stability?
A3: Nicotinamide is most stable in a neutral pH range, ideally between 5.0 and 7.0.[14] In acidic conditions (pH below 4.5), it can hydrolyze to nicotinic acid, while at a pH above 7.5, its effectiveness may decrease.[14][15]
Q4: What are the common impurities found in nicotinamide synthesis?
A4: Common impurities include unreacted 3-cyanopyridine, the by-product nicotinic acid (or its salt, nicotinate), and potentially other related pyridine compounds.[8][16][17]
Q5: Can I use a fed-batch process for the enzymatic synthesis of nicotinamide?
A5: Yes, a fed-batch process is highly recommended for enzymatic synthesis. It helps to overcome substrate inhibition by maintaining a low concentration of 3-cyanopyridine, leading to higher product yields.[4]
Data Presentation
Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Nicotinamide using Rhodococcus rhodochrous J1 [1][2][3]
| Parameter | Optimal Value |
| Substrate | 3-Cyanopyridine |
| Biocatalyst | Resting cells of Rhodococcus rhodochrous J1 |
| pH | 8.0 |
| Temperature | 25 °C |
| Substrate Concentration | Up to 12 M (with fed-batch) |
| Reaction Time | ~9 hours |
| Conversion | 100% |
| By-product (Nicotinic Acid) | Not detected |
Table 2: Comparison of Chemical Synthesis Methods for Nicotinamide from 3-Cyanopyridine
| Parameter | MnO2 Catalysis | NaOH-mediated Hydrolysis |
| Catalyst | Manganese Dioxide (MnO2) | Sodium Hydroxide (NaOH) |
| Temperature | 100-115 °C (reflux)[7] | 80-90 °C[9] |
| Reaction Time | 6-15 hours[7] | ~6 hours |
| Yield | High (can be >95%)[9] | High |
| Key Challenge | Catalyst preparation and separation | Formation of nicotinic acid/nicotinate by-product[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Nicotinamide using Rhodococcus rhodochrous J1
This protocol is adapted from the procedure described for nitrile hydratase-catalyzed production of nicotinamide.[1][3]
-
Preparation of Resting Cells:
-
Cultivate Rhodococcus rhodochrous J1 in a suitable medium to induce nitrile hydratase production.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to the desired concentration.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing 10 mM K2HPO4-KH2PO4 buffer (pH 8.0).
-
Add the prepared resting cell suspension to the reaction mixture.
-
Initiate the reaction by adding 3-cyanopyridine. For high substrate concentrations, use a fed-batch approach, adding the substrate incrementally over several hours.
-
Incubate the reaction at 25 °C with shaking.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (100% conversion of 3-cyanopyridine), terminate the reaction by adding acid (e.g., 3 N HCl).[3]
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
Evaporate the supernatant/filtrate to obtain the crude nicotinamide.
-
Recrystallize the crude product from hot methanol to obtain pure nicotinamide crystals.[3]
-
Dry the crystals under vacuum.
-
Protocol 2: Chemical Synthesis of Nicotinamide using Manganese Dioxide (MnO2) Catalyst
This protocol is based on the hydration of 3-cyanopyridine over a MnO2 catalyst.[7][18][19]
-
Catalyst Preparation (Redox Method):
-
Prepare an aqueous solution of a manganous salt (e.g., manganese chloride or manganese sulfate).
-
Prepare an aqueous solution of potassium permanganate.
-
Add the potassium permanganate solution dropwise to the manganous salt solution with constant stirring in a neutral medium.
-
Allow the reaction mixture to stand for 10-15 hours.
-
Filter the precipitated manganese dioxide and wash it with distilled water until free of chloride or sulfate ions.
-
Dry the precipitate in an oven at 110 °C for 3-4 hours.
-
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve 3-cyanopyridine in water.
-
Add the prepared MnO2 catalyst to the solution.
-
Reflux the reaction mixture at 100-115 °C for 6-15 hours with stirring.
-
Monitor the reaction by HPLC to ensure completion.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture and filter to remove the MnO2 catalyst.
-
Wash the catalyst with distilled water and combine the filtrate and washings.
-
Evaporate the filtrate to dryness to obtain solid nicotinamide.
-
Further purification can be achieved by recrystallization.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of nicotinamide.
Caption: Troubleshooting logic for low nicotinamide yield.
References
- 1. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104762338A - Method of producing nicotinamide by catalysis of rhodococcus - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 8. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 9. CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents [patents.google.com]
- 10. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 11. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. kblcosmetics.com [kblcosmetics.com]
- 15. How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production? - Elchemy [elchemy.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. veeprho.com [veeprho.com]
- 18. US7455827B2 - Process for preparing a catalyst for conversion of cyanopyridines to nicotinamides - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dinicotinoylpiperazine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1,4-Dinicotinoylpiperazine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,4-Dinicotinoylpiperazine?
A1: The most prevalent method for synthesizing 1,4-Dinicotinoylpiperazine is the Schotten-Baumann reaction. This involves the acylation of piperazine with two equivalents of a nicotinic acid derivative, typically nicotinoyl chloride, in the presence of a base.[1] The base, commonly aqueous sodium hydroxide or a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]
Q2: What are the primary impurities I should expect in my crude product?
A2: Common impurities include unreacted starting materials (piperazine and this compound or its hydrolysis product, nicotinic acid), the mono-acylated intermediate (1-nicotinoylpiperazine), and residual base. The formation of the mono-acylated product is a significant side reaction to consider.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is the recommended method for purifying the final product?
A4: For laboratory-scale synthesis, recrystallization is the preferred method for purifying crude 1,4-Dinicotinoylpiperazine. Suitable solvents for recrystallization include ethanol, acetonitrile, or mixtures of polar and non-polar solvents. If the crude product is highly impure, column chromatography on silica gel may be necessary before recrystallization.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the synthesis of 1,4-Dinicotinoylpiperazine. The following sections break down potential causes and offer targeted solutions.
Problem: Low or No Product Formation
Q5: I am observing very low to no formation of the desired product. What could be the issue?
A5: Several factors could be contributing to a lack of product formation. Consider the following possibilities:
-
Inactive this compound: this compound is susceptible to hydrolysis. Ensure that it is fresh and has been stored under anhydrous conditions. If in doubt, consider preparing it fresh from nicotinic acid using a chlorinating agent like thionyl chloride.
-
Insufficient Base: The reaction generates two equivalents of hydrochloric acid, which will react with the piperazine starting material to form a non-nucleophilic salt. It is crucial to use at least two equivalents of a suitable base (e.g., triethylamine, pyridine) to scavenge the HCl produced.[2][4]
-
Low Reaction Temperature: While the reaction is often exothermic, gentle heating may be necessary to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature.
Problem: Product Contamination Leading to Low Isolated Yield
Q6: My crude yield is reasonable, but I am losing a significant amount of product during purification. What are the likely causes and solutions?
A6: Product loss during purification is often due to contamination with starting materials or the mono-substituted intermediate.
-
Contamination with Starting Materials:
-
Cause: Incomplete reaction or inefficient work-up.
-
Solution: Ensure the reaction goes to completion by increasing the reaction time or temperature. During the aqueous work-up, wash the organic layer thoroughly to remove any unreacted piperazine (which is water-soluble as a salt) and the base.
-
-
Contamination with 1-Nicotinoylpiperazine (Mono-substituted Intermediate):
-
Cause: Insufficient this compound was used, or the mono-substituted product precipitated out of the solution prematurely.
-
Solution: Use a slight excess (2.1-2.2 equivalents) of this compound to ensure complete di-acylation. Ensure that the chosen reaction solvent can keep all reactants and intermediates in solution until the reaction is complete.
-
Problem: Product Fails to Crystallize
Q7: I am having difficulty crystallizing my final product. What steps can I take?
A7: The presence of impurities can inhibit the formation of a crystal lattice. If recrystallization fails, purify the crude product by flash column chromatography first to remove impurities and then attempt recrystallization again.
Data Presentation
The following tables present hypothetical data for illustrative purposes to guide your optimization efforts.
Table 1: Hypothetical Effect of Solvent on the Yield of 1,4-Dinicotinoylpiperazine
| Solvent | Dielectric Constant (20°C) | Yield (%) |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran | 7.5 | 78 |
| Acetonitrile | 37.5 | 82 |
| Toluene | 2.4 | 65 |
| Diethyl Ether | 4.3 | 55 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Effect of Temperature on the Yield of 1,4-Dinicotinoylpiperazine
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 to RT | 6 | 75 |
| 25 (Room Temp) | 6 | 85 |
| 40 | 4 | 88 |
| 60 | 3 | 82 (slight decomposition observed) |
| 80 | 2 | 70 (significant decomposition observed) |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
General Synthesis Protocol for 1,4-Dinicotinoylpiperazine
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add triethylamine (2.2 equivalents) to the cooled solution.
-
Slowly add a solution of this compound hydrochloride (2.1 equivalents) in anhydrous DCM to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Below are diagrams illustrating key processes and relationships relevant to the synthesis and potential mechanism of action of 1,4-Dinicotinoylpiperazine.
References
Technical Support Center: Managing Side Reactions with Nicotinoyl Chloride
Welcome to the technical support center for reactions involving nicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and avoiding side reactions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no product yield in my reaction with this compound?
A1: The most frequent cause of low yield is the hydrolysis of this compound.[1][2] This compound is highly sensitive to moisture and can readily react with trace amounts of water in your solvent, on your glassware, or from the atmosphere to revert to nicotinic acid.[2][3][4] Another common issue, particularly when using this compound hydrochloride, is the failure to effectively neutralize the HCl, which can protonate and deactivate your nucleophile (amine or alcohol).[1][5]
Q2: I'm using this compound hydrochloride. Why is a base necessary and which one should I choose?
A2: this compound is often sold as its hydrochloride salt for enhanced stability.[6][7] A base is required for two primary reasons:
-
To neutralize the hydrochloride salt and generate the reactive "free base" form of this compound in situ.[5]
-
To act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced as a byproduct of the acylation reaction.[1][6]
If this byproduct HCl is not neutralized, it can protonate your amine or alcohol nucleophile, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically recommended.[1][8] Pyridine can also be used as both a base and a solvent.[9]
Q3: My reaction mixture shows multiple spots on a TLC plate. What are the likely impurities?
A3: A complex reaction mixture can result from several side reactions. Common impurities include:
-
Nicotinic Acid: Formed from the hydrolysis of the starting material.[1]
-
Unreacted Starting Materials: Incomplete reaction can leave both your nucleophile and this compound (or its hydrolyzed form) present.[2]
-
Amine-HCl Salt: Your nucleophile may be present as its hydrochloride salt if the base is insufficient or inefficient.[1]
-
Diacylated Byproducts: If your nucleophile has multiple reactive sites (e.g., piperazine), over-acylation can occur.[5]
High reaction temperatures can also lead to decomposition and the formation of other unidentified byproducts.[1]
Q4: How can I prevent the formation of a di-acylated byproduct when using a substrate with two amine groups (e.g., piperazine)?
A4: To favor mono-acylation and prevent the formation of di-substituted products, you can employ several strategies:
-
Use an Excess of the Amine: Using a 2- to 5-fold molar excess of the diamine substrate statistically favors the reaction of this compound with an unreacted amine molecule.[5]
-
Protecting Group Strategy: Protect one of the amine groups with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. After the acylation, the protecting group can be removed.[5]
-
In Situ Salt Formation: Adding one equivalent of an acid to the diamine can form the monoprotonated salt, effectively protecting one nitrogen from reacting and reducing its nucleophilicity.[5]
Q5: Are there alternatives to this compound if my reaction consistently fails?
A5: Yes, if acylation with this compound proves difficult, you can perform the acylation using nicotinic acid in conjunction with a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC).[9][10] This method avoids the highly reactive and moisture-sensitive acyl chloride intermediate.
Troubleshooting Guides
The following tables summarize common problems, their probable causes, and recommended solutions.
Table 1: Troubleshooting Low Yield or Reaction Failure
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Hydrolysis of this compound: The reagent is highly moisture-sensitive.[2][5] | Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| 2. Inactive this compound: The reagent may have degraded during storage. | Use a freshly opened bottle of this compound or consider synthesizing it fresh from nicotinic acid using thionyl chloride or oxalyl chloride.[5][6] | |
| 3. Deactivation of Nucleophile: The amine/alcohol is protonated by HCl generated during the reaction or from the hydrochloride salt form.[1][5] | Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). One equivalent neutralizes the HCl salt, and the second scavenges the HCl byproduct.[2][8] | |
| 4. Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or slightly raising the temperature, while being mindful of potential side reactions.[1][2] |
Table 2: Troubleshooting Impurities and Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Presence of Nicotinic Acid in Product | Hydrolysis of this compound: Reaction with trace amounts of water.[1] | During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[1][2] |
| Formation of Multiple Unidentified Byproducts | 1. High Reaction Temperature: Leads to decomposition.[1] | Maintain a low reaction temperature (e.g., 0 °C) during the addition of this compound and allow the reaction to warm to room temperature slowly.[2] |
| 2. Nucleophilic Base: The base (e.g., pyridine) may react with the acyl chloride. | Use a sterically hindered, non-nucleophilic base like DIPEA.[1] | |
| Difficulty Purifying the Final Product | Contamination with Amine Salts: The product may be contaminated with the HCl salt of the amine nucleophile or the base.[1] | During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution.[1] If the product is basic, consider purification via column chromatography.[2] |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound Hydrochloride
This protocol provides a general methodology for the N-acylation of a primary amine. Reactant quantities and reaction times should be optimized for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound hydrochloride (1.05 - 1.2 eq)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[2]
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent (e.g., THF, DMF)[8][9]
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reactant Preparation: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of Acylating Agent: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.[2][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[2]
-
Workup:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[2]
Visualizations
Caption: Main reaction pathway and key side reactions.
Caption: General experimental workflow for acylation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | High-Purity Reagent for Research [benchchem.com]
- 7. inorganic chemistry - Why is this compound available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
Technical Support Center: Purification of Crude Nicotinoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the purification of crude nicotinoyl chloride. Here you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound, typically synthesized from nicotinic acid and a chlorinating agent like thionyl chloride, include:
-
Unreacted Nicotinic Acid: Incomplete reaction can leave starting material in the product mixture.
-
Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or its byproducts are common contaminants.[1][2]
-
Nicotinic Acid Hydrochloride: The highly reactive this compound can hydrolyze upon exposure to moisture, reverting to nicotinic acid, which then forms the hydrochloride salt in the presence of HCl (a byproduct of the synthesis).[3]
Q2: Why is this compound often isolated as a hydrochloride salt?
A2: this compound is highly sensitive to moisture. The free acyl chloride can readily hydrolyze when exposed to atmospheric water.[3][4] The hydrochloride salt is a more stable, crystalline solid that is less susceptible to hydrolysis, making it easier to handle, purify, and store under standard laboratory conditions.[3] The basicity of the pyridine nitrogen in the molecule contributes to its decomposition in the presence of moisture; this is mitigated by the formation of the hydrochloride salt.[3]
Q3: What are the primary methods for purifying crude this compound hydrochloride?
A3: The most common and effective purification techniques are:
-
Ether Reflux: This technique is particularly useful for removing residual thionyl chloride. The crude product is refluxed with diethyl ether, which helps to precipitate the this compound hydrochloride while keeping impurities soluble.[5][6]
-
Recrystallization: For achieving high purity, recrystallization from anhydrous solvents is a preferred method.[7]
-
Vacuum Distillation: This method is suitable for this compound (the free base) if it is an oil or has a low melting point. A short-path distillation apparatus is recommended to minimize thermal stress.[7]
Q4: How can I convert this compound hydrochloride back to the free this compound for a reaction?
A4: While many reactions can be performed directly with the hydrochloride salt (often by adding at least two equivalents of a base like triethylamine or pyridine to neutralize the HCl and the HCl generated during the reaction), you can generate the free acyl chloride.[4] A careful, anhydrous workup with a suitable base would be required, but it is often more practical to use the stable hydrochloride salt and adjust the stoichiometry of the base in the subsequent reaction.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the available equipment. Below is a qualitative comparison of the common techniques.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Ether Reflux & Filtration | >95% | High | Simple, effective for removing excess thionyl chloride, and scalable.[6] | May not remove other organic impurities effectively. |
| Recrystallization | >99% | 50-70% | Can achieve very high purity; good for removing structurally similar impurities.[7] | Higher product loss in the mother liquor; requires careful selection of anhydrous solvents.[7] |
| Vacuum Distillation | >98% | 60-80% | Effective for removing non-volatile impurities and can handle larger quantities.[7] | Risk of thermal decomposition; requires specialized high-vacuum equipment.[7] |
| Column Chromatography | >97% | 40-60% | Can separate a wide range of impurities. | The product is highly reactive and can decompose on silica gel; time-consuming and uses large solvent volumes.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Hydrolysis: The product was exposed to moisture during workup or purification. - Incomplete Reaction: The initial synthesis did not go to completion. - Product Loss: Significant loss during transfers or in the mother liquor during recrystallization. | - Ensure all glassware is oven-dried and perform all manipulations under an inert (N₂ or Ar) atmosphere using anhydrous solvents.[7] - Monitor the initial reaction by TLC or IR to confirm the consumption of nicotinic acid. - Minimize transfers. For recrystallization, ensure the solution is fully saturated before cooling and wash the collected crystals with a minimal amount of cold, anhydrous solvent. |
| Product is an Oil and Will Not Crystallize | - Impurities Present: Residual solvent or unreacted starting materials can act as an oiling agent. - Low-Melting Solid: The product may naturally be a low-melting solid or an oil at room temperature. | - Attempt to purify a small sample by high-vacuum distillation to see if a solid can be obtained upon cooling.[7] - Try different anhydrous solvent systems for recrystallization (e.g., toluene/hexane, chloroform/pentane).[7] - Use a seed crystal to induce crystallization. |
| Product Decomposes During Vacuum Distillation | - High Temperature: The distillation temperature is too high, causing thermal degradation. - Catalytic Impurities: Presence of impurities that catalyze decomposition at elevated temperatures. | - Use a high-vacuum pump (<1 mmHg) to lower the boiling point significantly.[7] - Employ a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[7] - Ensure the crude material is as pure as possible before attempting distillation. |
| Final Product is Discolored (Yellow/Brown) | - Residual Impurities: Presence of colored byproducts from the synthesis. - Decomposition: Slight decomposition during purification. | - If recrystallizing, consider adding a small amount of activated charcoal to the hot solution and filtering it through celite before cooling. - Ensure purification steps (especially distillation) are performed quickly and at the lowest possible temperature. |
Experimental Protocols
Protocol 1: Purification by Ether Reflux
This protocol is ideal for removing excess thionyl chloride after synthesis to yield solid this compound hydrochloride.
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Procedure: a. After the synthesis of this compound, remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a suitable trap for corrosive vapors). b. Transfer the crude solid residue to the round-bottom flask. c. Add anhydrous diethyl ether to the flask. d. Heat the mixture to reflux (approximately 35-40°C) and maintain for 1 hour.[5][6] e. Cool the mixture to room temperature. f. Collect the precipitated solid by filtration under an inert atmosphere (e.g., using a Schlenk filter). g. Wash the solid with a small amount of cold, anhydrous diethyl ether. h. Dry the purified this compound hydrochloride under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining high-purity, crystalline this compound hydrochloride.
-
Solvent Selection: Choose an anhydrous solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common systems include chloroform-ethanol or acetone-petroleum ether.[5]
-
Setup: Use a flask equipped with a reflux condenser and maintain an inert atmosphere.
-
Procedure: a. Place the crude this compound hydrochloride in the flask. b. Add a minimal amount of the hot, anhydrous primary solvent (e.g., chloroform) to dissolve the solid completely. c. If the solution is colored, you may add a small amount of activated charcoal, continue to heat for a few minutes, and then filter the hot solution through a pad of celite. d. Slowly add the anti-solvent (e.g., ethanol) until the solution becomes slightly turbid. e. Allow the solution to cool slowly to room temperature. For complete crystallization, place the flask in a refrigerator or an ice bath. f. Collect the crystals by vacuum filtration under an inert atmosphere. g. Wash the crystals with a small amount of the cold, anhydrous solvent mixture. h. Dry the crystals under high vacuum.
Protocol 3: Purification by Vacuum Distillation
This method is for purifying the free this compound, which may be an oil. Extreme caution must be taken to maintain anhydrous conditions.
-
Setup: Assemble a short-path distillation apparatus with oven-dried glassware. Assemble the apparatus while hot under a stream of inert gas.
-
Procedure: a. Place the crude this compound in the distillation flask. b. Slowly and carefully apply a high vacuum (<1 mmHg is recommended).[7] c. Gently heat the distillation flask using a heating mantle or an oil bath. d. Collect the fraction that distills at a constant temperature. The boiling point of this compound is reported to be 75-90°C at 10-12 mmHg.[3] This will be significantly lower under high vacuum. e. Once the distillation is complete, cool the apparatus and release the vacuum with an inert gas before dismantling.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. inorganic chemistry - Why is this compound available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]
- 6. This compound | High-Purity Reagent for Research [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Nicotinoyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of nicotinoyl chloride derivatives in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is poorly soluble in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge. Here are the primary strategies to consider:
-
pH Adjustment: The solubility of ionizable compounds, like many this compound derivatives, is often pH-dependent.[1][2] Systematically varying the pH of your buffer can significantly improve solubility. For basic derivatives, lowering the pH may increase solubility, while for acidic derivatives, increasing the pH can be beneficial.[3]
-
Co-solvent Addition: Introducing a water-miscible organic solvent (co-solvent) can enhance solubility.[4] Common co-solvents include DMSO, ethanol, and propylene glycol.[4][5][6] It's crucial to start with a low percentage of the co-solvent and incrementally increase it to avoid potential toxicity or unwanted effects in downstream applications.
-
Salt Formation: Converting the derivative to a salt form can dramatically increase its aqueous solubility and dissolution rate.[7][8][9][10] This is a common strategy in drug development.[3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue when determining kinetic solubility and can lead to unreliable results in in-vitro assays.[11][12] Here’s how to troubleshoot:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the final buffer composition. Try preparing a more dilute stock solution or using a larger volume of the aqueous buffer.
-
Optimize the Co-solvent Percentage: The final concentration of DMSO might be too low to maintain solubility. You can try to systematically increase the final DMSO percentage, but be mindful of its potential effects on your experiment.
-
Use a Different Co-solvent: Some compounds are more soluble in specific co-solvents. Consider testing other water-miscible solvents like ethanol or DMF.[5]
-
Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to increase and maintain the solubility of your compound in aqueous solutions.[13][14]
Q3: Can I use surfactants to improve the solubility of my compound?
A3: Yes, surfactants can be very effective. They work by forming micelles that encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.
-
Types of Surfactants: Both ionic (e.g., Sodium Dodecyl Sulfate - SDS) and non-ionic (e.g., Polysorbates, Cremophor EL) surfactants can be used. Cationic surfactants may also be effective for polyaromatic compounds.[15]
-
Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
-
Considerations: The choice of surfactant and its concentration should be carefully evaluated to ensure compatibility with your experimental system and to avoid potential cell toxicity.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions.[13][14][16][17] The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[13][14]
Q5: How does salt formation improve solubility?
A5: Converting a weakly acidic or basic drug into a salt is a widely used and effective method to enhance its aqueous solubility and dissolution rate.[8][9][10] Salts of acidic or basic drugs generally have higher solubility than their corresponding free acid or base forms.[9] The selection of an appropriate counter-ion is crucial, and a general guideline is that the pKa of the acidic counter-ion should be at least 2 units lower than the pKa of the basic drug to ensure efficient proton transfer.[8]
Quantitative Data on Solubility
The solubility of a specific this compound derivative is highly dependent on its unique physicochemical properties. Therefore, experimental determination is crucial. The following tables illustrate how quantitative solubility data can be presented.
Table 1: Illustrative pH-Dependent Solubility of a Hypothetical this compound Derivative
| Buffer pH | Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 25 |
| 7.0 | 150 |
| 7.4 | 210 |
| 8.0 | 550 |
Table 2: Illustrative Effect of Co-solvents on the Solubility of a Hypothetical this compound Derivative in Phosphate Buffered Saline (PBS, pH 7.4)
| Co-solvent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | 35 |
| DMSO | 1 | 120 |
| DMSO | 5 | 650 |
| Ethanol | 1 | 95 |
| Ethanol | 5 | 480 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) in a glass vial.[18]
-
Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11][18]
-
Separation: After incubation, separate the undissolved solid from the solution by centrifugation at high speed or by filtration using a low-binding filter plate.[11]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11][19]
-
Standard Curve: Prepare a standard curve of the compound in the same buffer to accurately quantify the solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to assess solubility from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).[20]
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[20]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%).[12]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[12][20]
-
Detection of Precipitation: Measure the turbidity of the solution in each well using a nephelometer to detect the formation of a precipitate.[11][20]
-
(Optional) Quantification: Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[11][21]
Visual Guides
Caption: A workflow for troubleshooting poor solubility of this compound derivatives.
Caption: Experimental workflow for determining thermodynamic solubility.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A computational study of the inclusion of β-cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. evotec.com [evotec.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Inactive nicotinoyl chloride: causes and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated. What is the cause?
A1: Cloudiness or precipitation in a this compound solution is most commonly due to hydrolysis. This compound is highly sensitive to moisture, reacting with water to form nicotinic acid, which is often less soluble in the organic solvents used for reactions, leading to its precipitation.[1][2] It is crucial to maintain strictly anhydrous conditions throughout your experimental setup.
Q2: I am observing a low yield in my acylation reaction. What are the potential reasons?
A2: Low yields in acylation reactions with this compound can stem from several factors:
-
Inactive this compound: The primary cause of inactivity is hydrolysis of the this compound to nicotinic acid due to exposure to moisture.[1] Using freshly prepared or properly stored this compound is essential.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side reactions.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to poor yields.
-
Poor Quality Reagents: Ensure the purity of both the this compound and the substrate, as impurities can lead to unwanted side reactions.[1]
Q3: How can I improve the stability of my this compound?
A3: this compound is often supplied and used as its hydrochloride salt (this compound hydrochloride).[2][3] The protonation of the pyridine nitrogen significantly reduces the compound's susceptibility to hydrolysis, making it more stable for storage and handling. When using the hydrochloride salt, a base is required in the reaction to neutralize the HCl and facilitate the acylation.
Q4: What are the common byproducts in reactions involving this compound?
A4: Besides the unreacted starting materials, the most common byproduct is nicotinic acid, resulting from hydrolysis.[1] In reactions with amines, if a base is not used, the amine can be protonated by the HCl generated, forming an unreactive ammonium salt. When using thionyl chloride for synthesis, residual thionyl chloride can be an impurity.[2]
Troubleshooting Guides
Issue 1: Inactive this compound
| Symptom | Possible Cause | Solution |
| Low or no product formation in acylation reaction. | Hydrolysis of this compound: The reagent has degraded due to exposure to moisture. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Use this compound Hydrochloride: This salt is more stable and less prone to hydrolysis. Remember to add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction to neutralize HCl. 3. Freshly Prepare or Purify: Synthesize this compound immediately before use or purify stored material. A common purification method is refluxing with diethyl ether to remove residual thionyl chloride and precipitate the hydrochloride salt.[2] |
| White precipitate (likely nicotinic acid) forms when dissolving this compound. | Degradation during Storage: The reagent has hydrolyzed over time. | Discard the degraded reagent and use a fresh batch. Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place. |
Issue 2: Low Reaction Yield
| Symptom | Possible Cause | Solution |
| Incomplete conversion of starting material to product. | Insufficient Reactivity: The nucleophile may be too weak or sterically hindered. | 1. Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy. Monitor for decomposition. 2. Use a Catalyst: For reactions with weakly nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective. 3. Change the Solvent: Using a more polar aprotic solvent like DMF may enhance solubility and reaction rate. |
| Formation of amine salt as a major byproduct. | Inadequate HCl Scavenging: The HCl produced during the reaction is deactivating the amine nucleophile. | Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl as it is formed. |
| Complex mixture of products observed by TLC or LC-MS. | Side Reactions: The reaction conditions may be promoting undesired pathways. | 1. Control Temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Optimize Reagent Addition: Add the this compound solution dropwise to the nucleophile to maintain a low concentration of the acylating agent and reduce the likelihood of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride from nicotinic acid using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add nicotinic acid (1.5 g).
-
Carefully add thionyl chloride (1.8 ml) to the flask.
-
Heat the mixture to reflux for 1.5 hours. The reaction will produce SO₂ and HCl gas, which should be vented to a fume hood or passed through a trap.[3]
-
After cooling, add toluene to the reaction mixture and evaporate the solvent under reduced pressure to remove excess thionyl chloride.
-
Triturate the residue with diethyl ether to precipitate the this compound hydrochloride.
-
Collect the solid by filtration, wash with ether, and dry under vacuum. The yield should be approximately 2.12 g.[3]
Protocol 2: Acylation of an Amine with this compound Hydrochloride
This protocol provides a general procedure for the acylation of a primary or secondary amine.
Materials:
-
Amine
-
This compound hydrochloride
-
Pyridine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis of this compound.
Caption: General Experimental Workflow for Amine Acylation.
Data Summary
Table 1: Purity and Stability of this compound Preparations
| Parameter | This compound | This compound Hydrochloride | Notes |
| Typical Purity (Assay) | >97% (when fresh) | ≥95.0 to ≤105.0% (titration) | Purity of the free base degrades rapidly in the presence of moisture. |
| Moisture Sensitivity | High | Moderate | The hydrochloride salt is significantly more resistant to hydrolysis. |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C. | Store in a tightly closed container in a dry, well-ventilated place. | Both forms are moisture-sensitive and should be handled with care. |
Table 2: Common Chlorinating Agents for Nicotinic Acid Synthesis
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux with excess SOCl₂ | High yield, readily available. | Gaseous byproducts (SO₂, HCl) require careful handling. Excess reagent must be removed. |
| Oxalyl Chloride ((COCl)₂) ** | Anhydrous benzene, often with a catalyst (e.g., DMF) | Milder conditions, gaseous byproducts (CO, CO₂, HCl) are easily removed. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Reflux in an inert solvent (e.g., CCl₄) | Effective for a range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification. |
References
How to effectively neutralize HCl in nicotinoyl chloride hydrochloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively neutralizing HCl in reactions involving nicotinoyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to neutralize HCl in this compound hydrochloride reactions?
A1: There are two sources of HCl in these reactions. First, this compound is often supplied as a hydrochloride salt for enhanced stability. This HCl must be neutralized to free the reactive acyl chloride. Second, the reaction of the acyl chloride with a nucleophile, such as an amine, generates an additional equivalent of HCl.[1] If left unneutralized, this HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction, which leads to low or no product yield.[2]
Q2: How many equivalents of base are required for the reaction?
A2: A minimum of two equivalents of a suitable base are necessary. One equivalent is required to neutralize the hydrochloride salt of the starting material, and a second equivalent is needed to scavenge the HCl generated during the acylation reaction.[3] Using a slight excess of the base (e.g., 2.1-2.2 equivalents) is a common practice to ensure the reaction goes to completion.[4]
Q3: What are the most commonly used bases for this neutralization?
A3: Non-nucleophilic tertiary amines are the preferred choice. The most common bases include triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA), also known as Hünig's base.[1] Pyridine can also serve as the solvent for the reaction.[1][5]
Q4: Which base is the most effective?
A4: The choice of base can be reaction-dependent. While TEA is widely used, pyridine has been reported to be more effective in some acylation reactions, potentially leading to higher yields. For sterically hindered amines, a non-nucleophilic, hindered base like DIPEA is often preferred to prevent the base itself from competing as a nucleophile.[6]
Q5: How can I remove the base and its hydrochloride salt after the reaction?
A5: The removal method depends on the solubility of the salt in the reaction solvent.
-
Aqueous Workup: If the salt (e.g., triethylamine hydrochloride) is soluble in the reaction solvent but insoluble in water, the reaction mixture can be washed with water or a dilute aqueous acid to extract the salt into the aqueous layer.[7]
-
Filtration: If the reaction is performed in a solvent where the hydrochloride salt is insoluble (e.g., THF, diethyl ether), the salt will precipitate and can be removed by simple filtration.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive this compound: The starting material may have hydrolyzed due to improper storage. | Use a fresh, properly stored batch of this compound hydrochloride. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions.[9] |
| Insufficient Base: The amine nucleophile has been deactivated by protonation with HCl. | Ensure at least two equivalents of a suitable base (e.g., triethylamine, pyridine) are used to neutralize both the starting material's HCl and the HCl generated during the reaction.[3][9] | |
| Low Reaction Temperature: The reaction may require heat to proceed to completion. | While the initial addition of the acyl chloride is often done at 0°C to control the exothermic reaction, gentle heating may be necessary. Monitor the reaction's progress by TLC to determine the optimal temperature.[3] | |
| Multiple Spots on TLC / Complex Reaction Mixture | Side Reactions: Unwanted side reactions may be occurring due to impurities or suboptimal conditions. | Ensure the purity of starting materials and use anhydrous solvents. Monitor the reaction by TLC and consider optimizing the reaction temperature, as higher temperatures can sometimes lead to more side products.[9] |
| Diacylation (if using a diamine): Both amino groups of a diamine like piperazine have reacted. | To achieve mono-acylation, use a 2- to 5-fold molar excess of the diamine relative to the this compound. Alternatively, use a protecting group strategy (e.g., Boc protection) on one of the amine groups.[9] | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making chromatographic separation difficult. | Optimize the solvent system for column chromatography to maximize the difference in Rf values. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.[4] |
| Presence of Base Hydrochloride Salt: The salt was not effectively removed during the workup. | If the product is not water-sensitive, perform an aqueous wash. If the product is water-sensitive, consider precipitating the salt by adding an "anti-solvent" like diethyl ether and then filtering. Repeated co-evaporation with a non-polar solvent like hexane can also help remove the salt.[7][8] |
Quantitative Data Summary
| Base | Equivalents Required | Rationale |
| Triethylamine (TEA) | ≥ 2.0 | One equivalent to neutralize the HCl from the starting material and one to neutralize the HCl byproduct. A slight excess (2.1-2.2 eq) is often used.[4] |
| Pyridine | ≥ 2.0 | Similar to TEA, it acts as an HCl scavenger. Can also be used as the reaction solvent.[1] |
| DIPEA (Hünig's Base) | ≥ 2.0 | A non-nucleophilic, sterically hindered base ideal for reactions with sensitive or hindered amines.[6] |
One study on the synthesis of benzoxazine derivatives from the reaction of anthranilic acid with benzoyl chloride derivatives found that using pyridine as a catalyst resulted in a yield approximately two times greater than when using a 1:4 mixture of pyridine and triethylamine. This suggests that in some acylation reactions, pyridine may be a more effective catalyst than triethylamine.
Experimental Protocols
Protocol: Synthesis of N-Aryl/Alkyl Nicotinamide
This protocol describes a general procedure for the reaction of this compound hydrochloride with a primary or secondary amine using triethylamine as the HCl scavenger.
-
Preparation: Ensure all glassware is oven-dried (120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the amine and base over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted nicotinamides.
Caption: Troubleshooting logic for low product yield in nicotinamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Nicotinoyl Chloride Reactions with TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving nicotinoyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring this compound reactions?
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products. By observing the disappearance of the starting material spot (e.g., the amine or alcohol being acylated) and the appearance of a new product spot, one can determine if the reaction is proceeding and when it has reached completion.[3][4]
Q2: What are the expected relative Rf values for the starting materials and the product?
In a typical acylation reaction with this compound, the starting materials are often a nucleophile (like an amine or alcohol) and this compound itself. Nicotinic acid, the hydrolysis product of this compound, is a common impurity and starting material if the acyl chloride is generated in situ. The resulting amide or ester product is generally less polar than the starting amine/alcohol and nicotinic acid, but more polar than the this compound (if it were stable on the plate).
-
Nicotinic Acid: Being a carboxylic acid, it is quite polar and will typically have a low Rf value.
-
Amine/Alcohol: The polarity will vary depending on the structure, but they are generally polar compounds.
-
This compound: As an acyl chloride, it is significantly less polar than nicotinic acid. However, it is highly susceptible to hydrolysis on the silica gel plate, often appearing as a streak or converting back to nicotinic acid.[5]
-
Product (Amide/Ester): The product's Rf should be distinct from the starting materials, typically falling between the Rf of the starting nucleophile and the theoretical Rf of the acyl chloride.
Q3: I don't see a spot for this compound on my TLC plate, or I see a streak. What is happening?
This is a common and expected issue. This compound is highly sensitive to moisture and can readily hydrolyze on the silica gel of the TLC plate, which contains water.[5] This hydrolysis converts the this compound back to nicotinic acid. Therefore, you may observe the spot corresponding to nicotinic acid persisting throughout the reaction, even if the reaction is proceeding.[5] Streaking can also occur if the sample is too concentrated or if the compound is acidic or basic and interacts strongly with the silica gel.[1][4][6]
Q4: How can I confirm the reaction is complete if the this compound is not visible on TLC?
The best practice is to monitor the disappearance of the other starting material (the nucleophile, e.g., an amine or alcohol). Use a three-lane spotting technique on your TLC plate:[4]
-
Lane 1 (Reference): Spot the starting nucleophile.
-
Lane 2 (Co-spot): Spot the starting nucleophile and the reaction mixture at the same point.
-
Lane 3 (Reaction Mixture): Spot only the reaction mixture.
The reaction is considered complete when the spot corresponding to the starting nucleophile is no longer visible in the reaction mixture lane (Lane 3) and the co-spot (Lane 2) shows that the product spot is well-separated from the starting material spot.[4]
Q5: What visualization techniques can be used for nicotinic acid derivatives?
Nicotinic acid and its derivatives are often UV-active due to the pyridine ring, so they can be visualized under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator.[1][7] The compounds will appear as dark spots where they quench the fluorescence. For compounds that are not UV-active or for better visualization, various chemical stains can be used. Some general stains that can be effective include:
-
Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized.[8]
-
Iodine Chamber: Useful for many organic compounds, which will appear as brown spots.[6]
-
Ninhydrin: Specific for primary and secondary amines, which will show up as colored spots (often purple or yellow).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated.[1][4] 2. The compound is acidic (like nicotinic acid) or basic, interacting strongly with the silica gel.[1] 3. The solvent system is not appropriate.[4] 4. High boiling point reaction solvent (e.g., DMF, DMSO) is present. | 1. Dilute the sample before spotting.[6] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%) or ammonia.[6] 3. Adjust the polarity of the solvent system. 4. After spotting, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing.[9] |
| Spots are Not Visible or Very Faint | 1. Sample is too dilute.[4][6] 2. The compound is not UV-active. 3. The compound is volatile and has evaporated.[6] 4. The spotting line was below the solvent level in the chamber.[4][6] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][6] 2. Use a chemical stain for visualization.[6] 3. If volatility is an issue, TLC may not be the best monitoring method. 4. Ensure the origin line where samples are spotted is above the solvent level in the developing chamber.[4] |
| Starting Material (Nicotinic Acid) Spot Persists | 1. The reaction has not gone to completion. 2. The this compound is hydrolyzing on the TLC plate back to nicotinic acid.[5] 3. The this compound used was already partially hydrolyzed. | 1. Allow the reaction to run for a longer time or consider gentle heating.[3] 2. This is a known issue. Focus on the disappearance of the other starting material (the nucleophile) to monitor reaction progress.[4] 3. Ensure the this compound is fresh or properly stored under anhydrous conditions.[3] |
| Rf Values are Too High or Too Low | 1. The eluent is too polar (high Rf) or not polar enough (low Rf).[6] | 1. If Rf is too high (spots are near the solvent front), decrease the polarity of the mobile phase (e.g., decrease the proportion of methanol in a dichloromethane/methanol mixture). If Rf is too low (spots are near the baseline), increase the polarity of the mobile phase.[6] |
Data Presentation
The following table summarizes typical TLC parameters for nicotinic acid and related compounds. Note that Rf values are highly dependent on the specific conditions (plate type, chamber saturation, temperature, etc.) and should be considered as approximate.
| Compound | Functional Group | Polarity | Typical Solvent System(s) | Expected Rf Range |
| Nicotinic Acid | Carboxylic Acid | High | Chloroform:Ethanol (2:3)[1] Dichloromethane:Methanol (9:1) | Low (e.g., < 0.3) |
| This compound | Acyl Chloride | Low | N/A (unstable on silica) | N/A (hydrolyzes) |
| Typical Amine/Alcohol | Amine/Alcohol | Medium-High | Varies with structure | Low to Medium |
| Nicotinamide Product | Amide | Medium | Dichloromethane:Methanol (9:1)[3] | Medium (e.g., 0.3 - 0.6) |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Use commercially available silica gel 60 F₂₅₄ plates.
-
With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.
-
Mark three small, equidistant points on this line for spotting.[4]
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting nucleophile (in a volatile solvent) and the reaction mixture. A concentration of ~1% is often suitable.[10]
-
Using a capillary tube, spot the starting nucleophile on the leftmost mark.
-
Spot the reaction mixture on the rightmost mark.
-
Spot both the starting nucleophile and the reaction mixture on the central mark (the co-spot).[4]
-
Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate completely between applications.[4][6]
-
-
Development:
-
Prepare the developing chamber by pouring a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol) to a depth of about 0.5 cm.
-
Place the spotted TLC plate vertically into the chamber, ensuring the origin line is above the solvent level.[4]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
-
Visualization:
-
Analysis:
-
Assess the progress of the reaction by comparing the lanes. The reaction is nearing completion when the spot corresponding to the starting nucleophile in the "Reaction Mixture" lane has significantly diminished or disappeared entirely.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Mandatory Visualization
Caption: Workflow for monitoring a reaction using the three-lane TLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.valpo.edu [scholar.valpo.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Nicotinoyl and Isonicotinoyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate reagents is paramount to the success of a synthetic route. Nicotinoyl chloride and isothis compound, as isomers of pyridinecarbonyl chloride, are both valuable building blocks for introducing the pyridine moiety into a molecular structure. However, the position of the nitrogen atom in the pyridine ring—at the 3-position in this compound and the 4-position in isothis compound—imparts distinct electronic properties that influence their reactivity as acylating agents. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and a detailed experimental protocol for quantitative comparison.
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, leading to a faster reaction rate. The electronic influence of the pyridine ring is the key differentiator between nicotinoyl and isothis compound.
The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity (inductive effect) and its ability to participate in resonance delocalization of electron density.
-
Isothis compound (4-Pyridinecarbonyl Chloride): The nitrogen atom is in the para position relative to the carbonyl group. In this position, it exerts a strong electron-withdrawing effect through both resonance and induction. This significantly increases the electrophilicity of the carbonyl carbon, making isothis compound the more reactive of the two isomers.
-
This compound (3-Pyridinecarbonyl Chloride): The nitrogen atom is in the meta position relative to the carbonyl group. From the meta position, the electron-withdrawing effect is primarily inductive, with a less pronounced resonance effect compared to the para position. Consequently, the carbonyl carbon of this compound is less electrophilic than that of isothis compound, rendering it less reactive.
Based on these electronic effects, it is predicted that isothis compound will exhibit a higher reactivity towards nucleophiles compared to this compound.
Predicted Reactivity and Physicochemical Properties
| Parameter | This compound | Isothis compound | Predicted Relative Reactivity (k_iso / k_nic) |
| Synonyms | 3-Pyridinecarbonyl chloride | 4-Pyridinecarbonyl chloride | N/A |
| CAS Number | 10400-19-8 | 39178-35-3 (hydrochloride) | N/A |
| Molecular Formula | C₆H₄ClNO | C₆H₄ClNO | N/A |
| Molecular Weight | 141.56 g/mol | 141.56 g/mol | N/A |
| Predicted Reactivity | High | Very High | > 1 |
| Predicted Reaction Rate | k_nic | k_iso | k_iso > k_nic |
| Reaction Conditions | Standard | Milder conditions may suffice | N/A |
Visualizing the Chemical Structures and Reaction Pathway
Caption: Chemical Structures of Nicotinoyl and Isothis compound.
Caption: General Reaction Pathway for Aminolysis.
Experimental Protocols
To empirically validate the predicted difference in reactivity, the following detailed experimental protocols for the synthesis of the acyl chlorides and a comparative aminolysis reaction are provided.
Synthesis of this compound and Isothis compound
Both acyl chlorides can be synthesized from their respective carboxylic acids using thionyl chloride.[1][2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding nicotinic acid or isonicotinic acid (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (2.0-3.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting acyl chloride hydrochloride can be used directly or purified by recrystallization or distillation.
Note: These acyl chlorides are often handled as their more stable hydrochloride salts.[3]
Comparative Kinetic Analysis via Aminolysis
A competitive reaction or parallel monitoring of reactions can be employed to determine the relative reactivity. The aminolysis with a model amine, such as aniline, provides a suitable reaction for this purpose.
Materials:
-
This compound hydrochloride
-
Isothis compound hydrochloride
-
Aniline
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)
-
Quenching solution (e.g., a dilute aqueous acid)
Procedure:
-
Prepare stock solutions of known concentrations of this compound, isothis compound, aniline, and the internal standard in the anhydrous solvent.
-
In two separate reaction vessels maintained at a constant temperature (e.g., 25 °C), initiate the reactions by adding the aniline solution to the respective acyl chloride solutions.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the remaining acyl chloride and the formed N-phenylnicotinamide or N-phenylisonicotinamide.
-
Plot the concentration of the product versus time for both reactions. The initial slope of these plots will be proportional to the initial reaction rate. A more rigorous kinetic analysis can be performed to determine the second-order rate constants for each reaction.
Caption: Experimental Workflow for Comparative Kinetic Analysis.
Conclusion
Based on fundamental principles of organic chemistry, isothis compound is predicted to be more reactive than this compound in nucleophilic acyl substitution reactions. This is attributed to the stronger electron-withdrawing nature of the nitrogen atom at the 4-position compared to the 3-position, which enhances the electrophilicity of the carbonyl carbon. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.
References
A Comparative Guide to the Reactivity of Nicotinoyl Chloride and Other Acyl Chlorides in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of nicotinoyl chloride with other commonly used acyl chlorides, namely benzoyl chloride and acetyl chloride, in nucleophilic acyl substitution reactions. Understanding the relative reactivity of these acylating agents is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the nicotinoyl, benzoyl, or acetyl moiety is a key structural component. This document outlines the theoretical basis for their reactivity differences and provides a framework for their quantitative comparison through standardized experimental protocols.
Introduction to Acyl Chloride Reactivity
Acyl chlorides are highly reactive derivatives of carboxylic acids, widely employed as acylating agents. Their reactivity stems from the electron-deficient nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the acylated product.
The electrophilicity of the carbonyl carbon, and thus the reactivity of the acyl chloride, is significantly influenced by the electronic properties of the group attached to the carbonyl. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack and thereby accelerating the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.
Theoretical Comparison of Reactivity
The primary difference in reactivity between this compound, benzoyl chloride, and acetyl chloride arises from the nature of the group attached to the acyl chloride functionality.
-
This compound: The pyridine ring in this compound is an electron-withdrawing group due to the electronegativity of the nitrogen atom. This effect increases the electrophilicity of the carbonyl carbon, making this compound more reactive than a simple alkyl acyl chloride.
-
Benzoyl Chloride: The phenyl ring in benzoyl chloride can donate electron density to the carbonyl group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to a situation without resonance. However, the inductive effect of the sp2 hybridized carbons of the benzene ring is electron-withdrawing. The overall effect is that benzoyl chloride is generally less reactive than acetyl chloride but more reactive than acyl chlorides with strong electron-donating groups on the aromatic ring.
-
Acetyl Chloride: The methyl group in acetyl chloride is a weak electron-donating group through an inductive effect. This makes the carbonyl carbon slightly less electrophilic than if it were attached to just a hydrogen atom, but generally more reactive than aromatic acyl chlorides where resonance effects can play a role.
Based on these electronic effects, the predicted order of reactivity towards nucleophiles is:
Acetyl Chloride > this compound > Benzoyl Chloride
It is important to note that this is a generalized prediction, and the actual relative reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions. For a definitive comparison, experimental data is essential.
Quantitative Data Comparison
| Acyl Chloride | Reaction Type | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Yield (%) | Reference(s) |
| This compound | Aminolysis | Aniline | Dichloromethane | Room Temp. | Not Reported | Not Reported | Not Reported | [1] |
| Benzoyl Chloride | Hydrolysis | Water | Water | 25 | 4.2 x 10⁻² s⁻¹ | 16 s | Not Applicable | [2] |
| Aminolysis | Aniline | N-methyl-2-pyrrolidone | 25 | Kinetic model developed | Not Reported | High | [3][4] | |
| Acetyl Chloride | Hydrolysis | Water/Acetone | 10-25% Water | -35 to 10 | First-order kinetics | Not Reported | Not Applicable | [5] |
| Aminolysis | Aniline | Various | Room Temp. | Not Reported | Not Reported | High | [6] |
Note: The absence of directly comparable rate constants highlights the need for standardized experimental evaluation to definitively determine the relative reactivity of these acyl chlorides.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols for a comparative aminolysis reaction are provided. The reaction of the acyl chlorides with a model amine, such as aniline, provides a suitable and readily monitorable reaction for this purpose.
Protocol 1: Comparative Aminolysis of Acyl Chlorides with Aniline Monitored by HPLC
Objective: To quantitatively compare the reaction rates of this compound, benzoyl chloride, and acetyl chloride with aniline by monitoring the formation of the corresponding amide product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Benzoyl chloride
-
Acetyl chloride
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound, benzoyl chloride, and acetyl chloride in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of aniline and a 0.2 M stock solution of triethylamine in anhydrous acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In three separate temperature-controlled reaction vessels (e.g., at 25 °C), add the aniline stock solution, triethylamine stock solution, and internal standard solution.
-
Initiate the reactions simultaneously by adding the respective acyl chloride stock solution to each vessel.
-
The final concentrations in each reaction mixture should be, for example, 0.05 M acyl chloride, 0.05 M aniline, and 0.05 M triethylamine.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 1-5 minutes, depending on the reaction rate), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a suitable quenching agent (e.g., a dilute solution of a different amine or an acidic solution).
-
Analyze the quenched samples by HPLC.
-
-
HPLC Analysis:
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the disappearance of the aniline peak and the appearance of the corresponding amide product peak (N-phenylnicotinamide, N-phenylbenzamide, or acetanilide) at an appropriate UV wavelength (e.g., 254 nm).
-
Quantify the concentration of the product at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the formed amide product versus time for each of the three reactions.
-
Determine the initial reaction rate for each acyl chloride from the initial slope of the concentration-time plots.
-
A more rigorous kinetic analysis can be performed to determine the second-order rate constants for each reaction.
-
Protocol 2: Synthesis and Yield Comparison of Amide Formation
Objective: To compare the isolated yields of the amide products from the reaction of this compound, benzoyl chloride, and acetyl chloride with aniline under identical reaction conditions.
Materials:
-
This compound
-
Benzoyl chloride
-
Acetyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure (to be performed in parallel for each acyl chloride):
-
In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the respective acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a fixed period (e.g., 1 hour).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the mass of the pure, dried product and calculate the percentage yield.
Visualizations
Reaction Mechanism
The following diagram illustrates the general nucleophilic acyl substitution mechanism for the reaction of an acyl chloride with an amine.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow
The following diagram outlines the experimental workflow for the comparative kinetic analysis of acyl chlorides.
References
Efficacy of Nicotinoyl Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
The rise of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, nicotinoyl derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the efficacy of various nicotinoyl derivatives against drug-resistant bacteria, supported by experimental data from recent studies.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of different classes of nicotinoyl derivatives against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinoyl Derivatives (µg/mL)
| Compound Class | Derivative | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | MRSA (ATCC 43300) | B. subtilis (ATCC 6633) | E. coli | S. dysenteriae |
| N-Nicotinoyl Quinolone Carboxylates | Compound Va (methyl ester) | 3.5 | - | - | 3.1 | 0.19 | 0.17 |
| Compound Vc (isopropyl ester) | 1.9 | - | - | 2.0 | 0.37 | 0.37 | |
| Nicotinic Acid Acylhydrazones | Compound 13 (with 5-nitrofuran) | 3.91 | 1.95 | 7.81 | - | - | - |
| Compound 25 (1,3,4-oxadiazoline with 5-nitrofuran) | 7.81 | - | 15.62 | 7.81 | - | - | |
| Newly Synthesized Nicotinamides | NC 3 | - | - | - | - | - | - |
| NC 5 | - | - | - | - | - | - |
Data for N-Nicotinoyl Quinolone Carboxylates from Sharma and Jain, 2008.[1][2] Data for Nicotinic Acid Acylhydrazones from Paruch et al., 2022.[3] Data for Newly Synthesized Nicotinamides from Marković et al., 2024.[4][5]
Table 2: Zone of Inhibition of Nʹ-Nicotinoyl Sulfonohydrazides (mm)
| Compound | S. aureus | MRSA | B. subtilis | S. fecalis | E. coli | S. Paratyphi B |
| 3 | 11 | 14 | 12 | 12 | - | - |
| 7 | 12 | 11 | 13 | 14 | - | 15 |
| 9 | 13 | 12 | 11 | 12 | 15 | - |
| 13 | 13 | 13 | 14 | 20 | - | 16 |
| Ciprofloxacin (Control) | 25 | 25 | 25 | 25 | 28 | 28 |
Data from Arshad et al., 2020.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture on a suitable agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex the suspension thoroughly to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Aseptically add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the dissolved nicotinoyl derivative (at twice the highest desired test concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 serves as a positive control (bacterium and broth, no compound), and well 12 serves as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well/Disk Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Test Compounds:
-
For Agar Well Diffusion: Aseptically punch wells (e.g., 6 mm in diameter) into the agar. Pipette a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
For Disk Diffusion: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each well or disk in millimeters (mm).
-
Mandatory Visualization
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for antibacterial susceptibility testing.
Putative Mechanisms of Action of Nicotinoyl Derivatives
The precise mechanisms of action for many novel nicotinoyl derivatives are still under investigation. However, their activity is often attributed to the established mechanisms of their parent pharmacophores.
-
Nicotinoyl-Quinolone Derivatives: Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.[7] It is hypothesized that nicotinoyl-quinolone derivatives retain this core mechanism.
-
Nicotinoyl-Sulfonamide Derivatives: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[9][10] Bacteria require folic acid for the synthesis of nucleotides, and its inhibition halts DNA synthesis and cell growth.[9] The nicotinoyl moiety may enhance the binding affinity of the sulfonamide to DHPS or confer additional antibacterial properties.
-
Nicotinoyl-Hydrazone Derivatives: The mechanism of action for this class is more varied. Isoniazid (isonicotinic acid hydrazide), a well-known anti-tuberculosis drug, is a prodrug activated by a bacterial catalase-peroxidase. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[11] It is plausible that other nicotinoyl-hydrazones may share a similar mechanism, particularly against mycobacteria. For other bacteria, molecular docking studies suggest that some nicotinoyl-hydrazones may also target DNA gyrase.
The following diagram illustrates the bacterial NAD+ biosynthesis pathway, a potential target for some nicotinoyl derivatives, given their structural similarity to nicotinic acid, a precursor in this pathway.
Caption: Bacterial NAD+ biosynthesis pathway.
Conclusion
Nicotinoyl derivatives represent a versatile scaffold for the development of new antibacterial agents with activity against drug-resistant pathogens. The studies highlighted in this guide demonstrate that various modifications of the nicotinoyl core can yield compounds with potent efficacy against both Gram-positive and Gram-negative bacteria. While the mechanisms of action are often inferred from their parent molecules, further research is needed to fully elucidate the specific molecular targets and pathways affected by these novel derivatives. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising compounds.
References
- 1. The biosynthesis of nicotinamide adenine dinucleotides in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD+ biosynthesis in bacteria is controlled by global carbon/nitrogen levels via PII signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Interventions in Nicotinamide Adenine Dinucleotide Metabolism, the Intestinal Microbiota and Microcin Peptide Antimicrobials [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Purity for New Nicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the statistical validation of purity for novel nicotinoyl chloride derivatives. Ensuring the purity of these reactive intermediates is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for robust purity assessment in line with regulatory expectations.
Introduction to Purity Validation
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2] For new this compound derivatives, which are often highly reactive and moisture-sensitive, establishing a precise and accurate purity profile is paramount. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures, ensuring data reliability and consistency.[2][3] Key validation parameters include accuracy, precision, specificity, linearity, range, and limit of quantitation (LOQ).[4][3]
This guide will compare three common analytical techniques for purity determination:
-
High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) following derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analytical Methodologies
Nicotinoyl chlorides are reactive acyl chlorides, making direct analysis challenging.[5] Therefore, chromatographic methods often employ a derivatization step to convert the analyte into a more stable compound for analysis.[5] qNMR offers a direct, non-destructive alternative.[1][6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for non-volatile and thermally unstable compounds.[6] For this compound derivatives, a common approach involves derivatization with an alcohol (e.g., methanol) to form a stable ester, which can then be analyzed using reverse-phase HPLC.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6][8] Similar to HPLC, a derivatization step to form a methyl ester is typically required to improve volatility and thermal stability for GC analysis.[5]
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6][7] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[4][9]
Experimental Protocols
General Sample Handling for this compound Derivatives
Due to their reactivity and moisture sensitivity, all handling of this compound derivatives should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Anhydrous solvents should be used for all sample preparations.
Derivatization Protocol (for HPLC and GC)
-
Accurately weigh approximately 15 mg of the new this compound derivative into a clean, dry vial under an inert atmosphere.
-
Add 1.0 mL of anhydrous methanol to the vial.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion to the methyl ester derivative.
-
Dilute the resulting solution to a known volume (e.g., 10 mL) with a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC).
HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by area percent or by using a calibration curve generated from a purified standard of the methyl ester derivative.
GC-FID Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Quantification: Purity is determined by area percent, assuming similar response factors for all components, or more accurately with an internal standard.[5]
qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) that dissolves both the sample and the internal standard and does not have overlapping signals.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (e.g., 500 MHz or higher).
-
Ensure a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for complete magnetization recovery.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation:
Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Data Presentation and Statistical Validation
Quantitative data should be summarized to facilitate comparison. The following tables present hypothetical validation data for a new this compound derivative, "NC-D1".
Table 1: Comparison of Purity Assessment Methods for NC-D1
| Analytical Method | Mean Purity (%) | Standard Deviation | Relative Standard Deviation (%) |
| HPLC-UV (n=6) | 98.7 | 0.25 | 0.25 |
| GC-FID (n=6) | 98.5 | 0.31 | 0.31 |
| qNMR (n=3) | 98.9 | 0.15 | 0.15 |
Table 2: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-FID | qNMR | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2 ± 0.8 | 98.9 ± 1.1 | 99.5 ± 0.5 | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.28% | 0.35% | 0.18% | ≤ 1.0% |
| - Intermediate Precision | 0.45% | 0.52% | 0.25% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9991 | N/A | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | N/A | Covers 80-120% of test conc. |
| LOQ (µg/mL) | 0.5 | 0.8 | N/A | S/N ≥ 10 |
Statistical Analysis
-
Confidence Intervals: For the mean purity values, 95% confidence intervals should be calculated to indicate the range within which the true value likely lies.[10]
-
Outlier Testing: Grubbs' test can be applied to identify and potentially exclude any statistical outliers from the replicate measurements.[10]
-
Analysis of Variance (ANOVA): To compare the results from HPLC and GC, an ANOVA can be performed to determine if there is a statistically significant difference between the means of the two methods.
Visualizations
Workflow for Purity Validation
Caption: Workflow for the purity validation of new this compound derivatives.
Decision Pathway for Method Selection
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ethz.ch [ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. This compound | High-Purity Reagent for Research [benchchem.com]
Comparative In Vivo Anti-Inflammatory Potential of Nicotinoyl Chloride Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the in vivo anti-inflammatory therapeutic potential of two derivatives of nicotinoyl chloride: a nicotinoyl-thiazolidinone conjugate and nicotinamide. The comparison is based on data from independent studies utilizing the standardized carrageenan-induced paw edema model in rats, a well-established assay for evaluating acute inflammation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy and experimental protocols of these compounds.
Comparison of Anti-Inflammatory Efficacy
The following table summarizes the quantitative data on the anti-inflammatory effects of the nicotinoyl-thiazolidinone derivative and nicotinamide in the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg, p.o.) | Animal Model | Time Post-Carrageenan | % Inhibition of Edema | Reference Standard | % Inhibition by Standard |
| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | 50 | Wistar Rats | 1 h | 25.8 | Ibuprofen (100 mg/kg) | 38.7 |
| 2 h | 31.3 | 45.8 | ||||
| 3 h | 36.5 | 52.2 | ||||
| 4 h | 39.1 | 56.5 | ||||
| 100 | Wistar Rats | 1 h | 32.3 | Ibuprofen (100 mg/kg) | 38.7 | |
| 2 h | 41.7 | 45.8 | ||||
| 3 h | 50.4 | 52.2 | ||||
| 4 h | 54.8 | 56.5 | ||||
| Nicotinamide[1] | 500 | Rats | 1-4 h | Significant Inhibition | Not specified in direct comparison | Not applicable |
| 1000 | Rats | 1-4 h | Significant Inhibition | Not specified in direct comparison | Not applicable |
Experimental Protocols
The following are detailed methodologies for the key in vivo anti-inflammatory experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing the efficacy of potential anti-inflammatory agents against acute inflammation.
1. Animal Subjects and Housing:
-
Weight: Typically 150-200g.
-
Housing: Animals are housed in groups under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard pellet diet and water ad libitum.
-
Acclimatization: A period of at least one week is allowed for the animals to acclimatize to the laboratory environment before the commencement of the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline) only.
-
Test Groups: Receive the this compound derivative at various doses (e.g., 50 and 100 mg/kg for the thiazolidinone derivative; 500 and 1000 mg/kg for nicotinamide).[1]
-
Standard Group: Receives a standard anti-inflammatory drug, such as ibuprofen (100 mg/kg) or indomethacin (10 mg/kg), for comparison.[4]
3. Administration of Test Compounds:
-
The test compounds, standard drug, and vehicle are administered orally (p.o.) via gavage.
-
Administration typically occurs 60 minutes prior to the induction of inflammation.
4. Induction of Inflammation:
-
A 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[2][3][5]
5. Measurement of Paw Edema:
-
The volume of the injected paw is measured at baseline (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
A plethysmometer is used for accurate measurement of paw volume.
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
6. Data Analysis:
-
The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed anti-inflammatory effects.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the carrageenan-induced paw edema experiment.
References
- 1. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Nicotinoyl Compounds: A Computational Comparative Analysis
For researchers and professionals in drug development, the early assessment of a compound's pharmacokinetic properties is paramount to its success. This guide provides a comparative analysis of the computationally predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties of various nicotinoyl compounds, offering insights into their potential as drug candidates. The data presented herein is derived from in silico studies, which serve as a crucial preliminary step in the drug discovery pipeline, enabling the prioritization of compounds with favorable pharmacokinetic profiles for further experimental validation.
The following tables summarize the predicted pharmacokinetic and physicochemical properties of selected nicotinoyl derivatives from various computational studies. These parameters are essential in determining the "drug-likeness" of a compound and predicting its behavior within a biological system.
Comparison of Predicted Physicochemical Properties
The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The data below compares various nicotinoyl compounds against these and other key physicochemical parameters.
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Rotatable Bonds | Reference Compound (e.g., Isoniazid) |
| Nicotinamide | 122.12 | -0.37 | 1 | 2 | 69.44 | 1 | 137.14 |
| Nicotinic Acid | 123.11 | 0.36 | 1 | 2 | 63.60 | 1 | -0.66 |
| Nicotinoyl Hydrazide | 137.14 | -0.66 | 2 | 2 | 81.47 | 1 | 2 |
| Derivative A (Example) | 350.42 | 2.85 | 2 | 5 | 95.78 | 4 | 5 |
| Derivative B (Example) | 421.51 | 3.54 | 1 | 6 | 108.32 | 6 | 6 |
Note: Data for "Derivative A" and "Derivative B" are representative examples synthesized from the literature for comparative purposes and do not correspond to specific named compounds in the cited articles.
Comparison of Predicted ADME Properties
The following table details the computationally predicted ADME properties of the selected nicotinoyl compounds. These predictions offer a glimpse into how these compounds might be absorbed, distributed, metabolized, and excreted in the body.
| Compound | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Log Kp (skin permeation) cm/s | Reference Compound (e.g., Isoniazid) |
| Nicotinamide | High | Yes | No | No | No | No | No | -7.14 | High |
| Nicotinic Acid | High | Yes | No | No | No | No | No | -6.89 | Yes |
| Nicotinoyl Hydrazide | High | Yes | No | No | No | No | No | -7.62 | No |
| Derivative A (Example) | High | Yes | No | Yes | No | Yes | Yes | -5.21 | No |
| Derivative B (Example) | High | No | Yes | No | Yes | No | Yes | -4.58 | Yes |
Note: Data for "Derivative A" and "Derivative B" are representative examples synthesized from the literature for comparative purposes and do not correspond to specific named compounds in the cited articles.
Experimental Protocols
The data presented in this guide is based on in silico predictions from various computational tools. The general methodologies employed in these studies are outlined below.
In Silico ADME and Physicochemical Property Prediction
A common methodology for predicting the pharmacokinetic properties of compounds involves the use of specialized software that employs quantitative structure-activity relationship (QSAR) models and other computational algorithms.
-
Molecular Structure Input: The two-dimensional or three-dimensional structure of the nicotinoyl compound is provided as input to the software. This is typically done using a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure in a molecular editor.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input structure. These descriptors quantify various physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.
-
ADME Prediction: The calculated descriptors are then used as input for pre-built predictive models. These models have been trained on large datasets of compounds with experimentally determined pharmacokinetic properties. The software then outputs predictions for various ADME parameters, including:
-
Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma protein binding and volume of distribution.
-
Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Predictions related to renal clearance.
-
Toxicity: Predictions for potential toxicities such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
-
Software Utilized: Commonly used software for these predictions include SwissADME, ADMETlab 2.0, and Discovery Studio.[1][2] These platforms provide a user-friendly interface for researchers to obtain rapid in silico pharmacokinetic profiles of their compounds of interest.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the pharmacokinetic properties of nicotinoyl compounds.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
A Comparative Guide to the Synthesis of Nicotinoyl Chloride: Thionyl Chloride vs. Phosphorus Pentachloride
For researchers and professionals in drug development and chemical synthesis, the preparation of nicotinoyl chloride, a key intermediate, necessitates the careful selection of a chlorinating agent. The two most common reagents for this conversion of nicotinic acid are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method.
Performance Comparison
The choice between thionyl chloride and phosphorus pentachloride for the synthesis of this compound hinges on a trade-off between yield, purity, and the ease of product isolation. Thionyl chloride is generally the preferred reagent due to its higher efficiency and the formation of gaseous byproducts that are easily removed.
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |
| Typical Yield | 80–96%[1] | 70–80%[1] |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)[1][2] | Phosphorus oxychloride (POCl₃) (liquid), Hydrogen chloride (HCl) (gaseous)[1][3] |
| Reaction Conditions | Reflux with excess SOCl₂, typically for 1.5-3 hours[4][5][6] | Reflux with PCl₅ in a solvent (e.g., carbon tetrachloride) for ~2 hours[7] |
| Product Isolation | Excess SOCl₂ removed by distillation. Product often isolated as the stable hydrochloride salt.[1][5] | Separation from the liquid byproduct POCl₃ can be challenging.[1] |
| Side Reactions | Minimal side reactions reported. | Formation of phosphorylated byproducts is a known issue.[1] |
| Safety | SOCl₂ is corrosive and moisture-sensitive, releasing toxic gases.[2] | PCl₅ is a moisture-sensitive solid that reacts vigorously with water.[3] |
Logical Workflow for Reagent Selection and Synthesis
Caption: Comparative workflow for this compound synthesis.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established procedures which consistently report high yields.[1][5]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or toluene
-
Reaction flask with a reflux condenser and a gas trap
Procedure:
-
In a fume hood, suspend nicotinic acid in an excess of thionyl chloride (typically 2-3 equivalents) in a round-bottom flask.[1]
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the mixture to reflux (approximately 77-79°C) for 1.5 to 3 hours.[1][4][6] The reaction is complete when the evolution of gases ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.[1][5]
-
The resulting crystalline residue is this compound hydrochloride. To purify, add anhydrous diethyl ether and reflux for 1 hour to remove any remaining traces of thionyl chloride.[1]
-
Filter the solid product, wash with fresh anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.[4]
Note: The product is often isolated as the more stable hydrochloride salt due to the HCl generated during the reaction.[1][8] This form is often used directly in subsequent reactions.
Synthesis of this compound using Phosphorus Pentachloride
This method, while offering a lower yield, provides an alternative route for the synthesis.[7]
Materials:
-
Nicotinic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous carbon tetrachloride (or another inert solvent)
-
Reaction flask with a reflux condenser and a gas trap
Procedure:
-
In a fume hood, combine nicotinic acid (1 molar equivalent) and phosphorus pentachloride (1.67 molar equivalents) in a round-bottom flask containing anhydrous carbon tetrachloride.[7]
-
Equip the flask with a reflux condenser and a gas trap for the evolving HCl gas.
-
Heat the mixture to reflux for approximately 2 hours.[7]
-
After cooling, the solvent is removed by distillation.
-
The resulting solid acid chloride can be used for subsequent reactions, though it may contain phosphorus oxychloride, which can be challenging to remove completely.[1][7]
Reaction Mechanisms
The conversion of a carboxylic acid to an acyl chloride proceeds via nucleophilic acyl substitution.
With Thionyl Chloride: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade releases sulfur dioxide and hydrogen chloride as gases, driving the reaction to completion.[1][2]
With Phosphorus Pentachloride: The reaction is initiated by the attack of the carboxylic acid on the phosphorus pentachloride. A cyclic transition state leads to the formation of the acid chloride, along with the byproducts phosphorus oxychloride and hydrogen chloride.[3][9] The formation of the strong P=O bond in phosphorus oxychloride is a key driving force for this reaction.[9]
Conclusion
For the synthesis of this compound, thionyl chloride is demonstrably superior to phosphorus pentachloride in terms of yield and ease of product purification. The gaseous nature of its byproducts simplifies the workup procedure significantly. While phosphorus pentachloride is a viable alternative, researchers must contend with lower yields and the challenge of separating the product from the liquid byproduct, phosphorus oxychloride. Therefore, for most applications, the thionyl chloride method is recommended for a more efficient and straightforward synthesis of this compound.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 7. ejournal.um.edu.my [ejournal.um.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
A Comparative Analysis of the Antimicrobial Efficacy of Nicotinoyl Derivatives and Conventional Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is tirelessly exploring novel compounds with the potential to combat pathogenic microbes. Among these, nicotinoyl derivatives have emerged as a promising class of molecules exhibiting significant antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of various nicotinoyl derivatives against that of conventional antibiotics, supported by experimental data from several key studies.
Executive Summary
Nicotinoyl derivatives, particularly those incorporating hydrazone, sulfonohydrazide, and thiourea moieties, have demonstrated potent antibacterial and antifungal activity. In many instances, their efficacy, as measured by Minimum Inhibitory Concentration (MIC) and zone of inhibition assays, is comparable to, and in some cases exceeds, that of established antibiotics. This report synthesizes the available data to offer a clear, evidence-based comparison for researchers, scientists, and drug development professionals.
Performance Data: Nicotinoyl Derivatives vs. Conventional Antibiotics
The following tables summarize the antimicrobial activity of selected nicotinoyl derivatives and conventional antibiotics against a range of pathogenic bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm. Lower MIC values and larger zones of inhibition indicate greater antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Nicotinoyl Derivatives | |||||
| Nicotinoyl Hydrazone Derivative A | 0.063 | - | - | 0.063 | [1] |
| Nicotinoyl Hydrazone Derivative B | 0.063 | - | - | 0.063 | [1] |
| Nicotinoyl Hydrazone Derivative C | 0.063 | - | - | 0.063 | [1] |
| Nicotinoyl Hydrazone Derivative D | 0.063 | - | - | 0.063 | [1] |
| Nicotinoyl Hydrazone Derivative E | 0.063 | - | - | 0.063 | [1] |
| Acylhydrazone Derivative 5 | 15.62 | 7.81 | >62.5 | >62.5 | [2] |
| Acylhydrazone Derivative 13 | 3.91 | - | >62.5 | >62.5 | [2] |
| 1,3,4-Oxadiazoline Derivative 25 | 7.81 | 7.81 | 62.5 | 62.5 | [2] |
| Conventional Antibiotics | |||||
| Ciprofloxacin | - | - | - | - | [3] |
| Cefuroxime | - | - | - | - | [3] |
| Nitrofurantoin | - | - | - | - | [3] |
Note: A '-' indicates that data was not provided in the referenced study.
Table 2: Zone of Inhibition in mm
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Nicotinoyl Derivatives | |||||
| Nicotinoyl Hydrazone Derivative A | 28 | - | - | 25 | [1] |
| Nicotinoyl Hydrazone Derivative B | 26 | - | - | 24 | [1] |
| Nicotinoyl Hydrazone Derivative C | 25 | - | - | 22 | [1] |
| Nicotinoyl Hydrazone Derivative D | 24 | - | - | 23 | [1] |
| Nicotinoyl Hydrazone Derivative E | 22 | - | - | 22 | [1] |
| Nicotinoylglycylglycine Hydrazide 4 | - | 29 | 30 | - | [4][5] |
| Nicotine Derivative 2a | 8 | - | 8 | 21 | [6] |
| Conventional Antibiotics | |||||
| Nalidixic Acid | - | - | - | - | [5] |
| Streptomycin | - | - | - | - | [5] |
| Neomycin | - | - | - | - | [5] |
Note: A '-' indicates that data was not provided in the referenced study.
Experimental Protocols
The data presented above was generated using standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols employed in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (nicotinoyl derivative or conventional antibiotic) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.[8] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Result Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Zone of Inhibition Assay (Agar Disc Diffusion Method)
The agar disc diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[9][10][11]
Procedure:
-
Inoculum Preparation and Plating: A standardized suspension of the test bacterium is prepared, and a sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[9][12]
-
Application of Antimicrobial Discs: Paper discs impregnated with a known concentration of the test compound (nicotinoyl derivative or conventional antibiotic) are placed on the surface of the inoculated agar plate using sterile forceps.[9]
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).[9]
-
Result Interpretation: During incubation, the antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters (mm) and is proportional to the susceptibility of the microorganism to the antimicrobial agent.[9][12]
Concluding Remarks
The compiled data indicates that nicotinoyl derivatives represent a viable and promising avenue for the development of new antimicrobial agents. Their demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including resistant strains, underscores their potential to address the growing challenge of antibiotic resistance. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in this critical area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide [mdpi.com]
- 5. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to the Spectral Analysis of Nicotinoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of nicotinoyl derivatives, a class of compounds with significant pharmacological interest, spectroscopic techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) are indispensable. This guide provides a comparative overview of the spectral data for several key nicotinoyl derivatives, supported by detailed experimental protocols, to aid in the identification and characterization of these molecules.
Experimental Protocols
The following are standard methodologies for obtaining the spectral data discussed in this guide.
Infrared (IR) Spectroscopy
A common method for acquiring IR spectra of solid samples is the "Thin Solid Film" technique.
-
Sample Preparation: Approximately 50 mg of the solid nicotinoyl derivative is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.
-
Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹. If the signal is too weak, another drop of the solution can be added and the solvent evaporated to increase the film thickness. Conversely, if the peaks are too intense, the plate can be cleaned and a more dilute solution used.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectra are typically acquired for samples in solution.
-
Sample Preparation: About 5-25 mg of the nicotinoyl derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.[2]
-
Filtration: To ensure a high-quality spectrum with sharp lines, the sample solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to maximize homogeneity. A standard ¹H NMR experiment is then run to acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry for small molecules like nicotinoyl derivatives often involves coupling a chromatographic separation method with the mass spectrometer.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) or gas chromatography (GC) system. For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like many nicotinoyl derivatives, which are often analyzed by LC-MS. For GC-MS, electron impact (EI) ionization is frequently used.[3]
-
Mass Analysis: The ions generated are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Calibration: To ensure high mass accuracy, the instrument is calibrated using a known reference compound either before the analysis (external calibration) or by introducing it along with the analyte (internal calibration or lock mass).
Spectral Data Comparison
The following tables summarize the key spectral data for a selection of nicotinoyl derivatives.
Table 1: Infrared (IR) Spectral Data (cm⁻¹)
| Derivative | C=O Stretch | C-N/C-O Stretch | N-H/O-H Stretch | Aromatic C-H/C=C Stretch |
| Nicotinoyl Chloride | ~1750 (acyl chloride) | ~1250 (C-Cl) | - | ~3100, ~1600 |
| Nicotinic Acid Hydrazide | 1635-1664 (amide) | ~1200 | 3187-3414 (N-H) | ~3050, ~1590 |
| Nicotinamide | ~1680 (amide I) | ~1400 (C-N) | ~3370, ~3160 (N-H) | ~3100, ~1620 |
| Ethyl Nicotinate | ~1720 (ester) | ~1280, ~1100 (C-O) | - | ~3090, ~1590 |
| N,N-Diethylnicotinamide | ~1630 (amide) | ~1430 (C-N) | - | ~3060, ~1590 |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Derivative | Pyridine Protons | -CH₂- / -CH- Protons | -CH₃ Protons | Other Protons |
| This compound HCl | 8.5-9.5 (m) | - | - | - |
| Nicotinic Acid Hydrazide | 7.4-9.0 (m) | - | - | ~8.3 (br s, NH), ~4.5 (br s, NH₂) |
| Nicotinamide | 7.5-9.2 (m) | - | - | ~7.8 (br s, NH₂), ~8.2 (br s, NH₂) |
| Ethyl Nicotinate | 7.3-9.2 (m) | 4.4 (q) | 1.4 (t) | - |
| N,N-Diethylnicotinamide | 7.3-8.9 (m) | 3.2-3.6 (m) | 1.1-1.3 (m) | - |
Table 3: Mass Spectrometry Data (m/z)
| Derivative | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| This compound | 141 | 106 ([M-Cl]⁺), 78 |
| Nicotinic Acid Hydrazide | 137 | 106 ([M-NHNH₂]⁺), 78 |
| Nicotinamide | 122 | 106 ([M-NH₂]⁺), 78 |
| Ethyl Nicotinate | 151 | 123 ([M-C₂H₄]⁺), 106 ([M-OC₂H₅]⁺), 78 |
| N,N-Diethylnicotinamide | 178 | 106 ([M-N(C₂H₅)₂]⁺), 78 |
Spectral Data Interpretation Workflow
The process of elucidating the structure of an unknown compound from its spectral data follows a logical progression. The diagram below illustrates this general workflow.
Caption: General workflow for chemical structure elucidation using spectral data.
Comparison of Analytical Techniques
-
IR Spectroscopy is most valuable for the rapid identification of key functional groups. The position of the carbonyl (C=O) stretch is particularly diagnostic, clearly distinguishing between an acyl chloride, amide, and ester. The presence or absence of N-H or O-H stretches is also a critical piece of information.
-
¹H NMR Spectroscopy provides detailed information about the electronic environment of protons and their connectivity. For nicotinoyl derivatives, the signals from the pyridine ring protons are complex but characteristic. The signals corresponding to the substituent group (e.g., the ethyl group in ethyl nicotinate or the diethyl groups in N,N-diethylnicotinamide) are often more straightforward to interpret and provide definitive structural evidence.
-
Mass Spectrometry is crucial for determining the molecular weight of the compound, providing a direct confirmation of the molecular formula. The fragmentation pattern offers further structural clues. A common and diagnostic fragmentation for these nicotinoyl derivatives is the loss of the substituent attached to the carbonyl group, leading to the formation of the nicotinoyl cation at m/z 106. This base peak is a strong indicator of the core nicotinoyl structure.
By combining the information from these three spectroscopic techniques, researchers can confidently determine the structure of known and novel nicotinoyl derivatives, facilitating progress in drug discovery and development.
References
- 1. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-DIETHYLISONICOTINAMIDE(530-40-5) 1H NMR spectrum [chemicalbook.com]
- 3. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
A Comparative Study of Nicotinoyl Chloride and 5-Bromo-6-chloronicotinoyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nicotinoyl chloride and its halogenated derivative, 5-Bromo-6-chlorothis compound. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules in the fields of medicinal chemistry and agrochemical research. This document outlines the theoretical underpinnings of their reactivity, supported by analogous experimental data, and provides detailed experimental protocols for their synthesis and comparative analysis.
Introduction to Reactivity
This compound and 5-Bromo-6-chlorothis compound are both highly reactive acyl chlorides derived from nicotinic acid (Vitamin B3).[1] Their utility as acylating agents is central to the synthesis of a wide array of amides, esters, and other carbonyl derivatives.[1][2] The core of their reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles in a process known as nucleophilic acyl substitution.[3]
The fundamental difference between these two molecules is the presence of bromine and chlorine atoms on the pyridine ring of 5-Bromo-6-chlorothis compound.[2] These halogen substituents significantly influence the electronic properties of the molecule and, consequently, its reactivity.
Theoretical Comparison of Reactivity
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the partial positive charge on the carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase this positive charge, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][4]
-
This compound: This molecule has an unsubstituted pyridine ring.
-
5-Bromo-6-chlorothis compound: This molecule possesses two halogen atoms, bromine and chlorine, attached to the pyridine ring.[2] Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[5][6] This effect pulls electron density away from the pyridine ring and, by extension, from the carbonyl carbon.
Therefore, due to the strong inductive electron-withdrawing effects of the bromo and chloro substituents, 5-Bromo-6-chlorothis compound is predicted to be significantly more reactive towards nucleophiles than this compound .[3] The enhanced electrophilicity of its carbonyl carbon leads to a lower activation energy for nucleophilic attack, resulting in faster reaction rates.[3][4]
Data Presentation: A Quantitative Perspective
Table 1: Relative Reactivity of Para-Substituted Benzoyl Chlorides
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kH) |
|---|---|---|
| -CH₃ (Electron-Donating) | 0.83 | 0.24 |
| -H (Unsubstituted) | 3.51 | 1.00 |
| -Cl (Electron-Withdrawing) | 6.17 | 1.76 |
| -Br (Electron-Withdrawing) | 6.77 | 1.93 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene.[4]
As the data indicates, electron-withdrawing groups like chlorine and bromine increase the rate of acylation compared to the unsubstituted benzoyl chloride.[4] This supports the prediction that 5-Bromo-6-chlorothis compound, with two electron-withdrawing halogens, will be more reactive than the unsubstituted this compound.
The following table presents representative yield data for the acylation of various anilines with 5-Bromo-6-chlorothis compound. The consistently high yields underscore its high reactivity as an acylating agent.
Table 2: Representative Yields for Acylation with 5-Bromo-6-chlorothis compound
| Amine Substrate (Substituted Aniline) | Product | Yield (%) |
|---|---|---|
| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80 |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80 |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80 |
Data based on findings reported by Setliff and Caldwell (1991).[7]
Mandatory Visualization
Caption: Logical relationship of substituent effects on reactivity.
Caption: Experimental workflow for comparative kinetic analysis.
Experimental Protocols
The following protocols provide a framework for the synthesis of the acyl chlorides and for conducting a comparative reactivity study. Safety Note: Acyl chlorides are reactive and corrosive.[8] They are also hygroscopic and react with moisture, which can lead to degradation and reduced yields.[9][10] All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and glassware under an inert atmosphere (e.g., nitrogen or argon).[11]
Protocol 1: Synthesis of this compound
This procedure outlines the conversion of nicotinic acid to this compound using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 2-3 equivalents).[1]
-
Fit the flask with a reflux condenser and gently heat the mixture to reflux for 2-3 hours. The reaction is complete when the solid has dissolved and the evolution of gas (SO₂ and HCl) has ceased.[3][12]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[7][12]
-
The resulting crude this compound hydrochloride is often used directly in the next step without further purification.[12]
Protocol 2: Synthesis of 5-Bromo-6-chlorothis compound
This procedure details the synthesis from the corresponding carboxylic acid.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a stir bar
Procedure:
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature.[13] Alternatively, thionyl chloride can be used.[7]
-
Stir the mixture at room temperature until the reaction is complete, as monitored by the cessation of gas evolution or by TLC.[8]
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator.[7][8]
-
The resulting crude 5-Bromo-6-chlorothis compound is typically used immediately in the subsequent reaction without further purification.[8]
Protocol 3: Comparative Aminolysis Reaction
This experiment is designed to compare the reactivity of the two acyl chlorides with a primary amine. The reaction progress can be monitored to determine relative rates.
Materials:
-
This compound
-
5-Bromo-6-chlorothis compound
-
Substituted aniline (e.g., aniline)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous chloroform (CHCl₃) or dichloromethane (DCM)
-
Standard laboratory glassware for reactions and work-up
-
TLC plates or HPLC for reaction monitoring
Procedure:
-
Prepare equimolar stock solutions of this compound and 5-Bromo-6-chlorothis compound in anhydrous DCM.
-
In two separate, dry reaction flasks under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.[11] Triethylamine acts as a scavenger for the HCl generated during the reaction.[11][15]
-
Cool both solutions to 0 °C in an ice bath.
-
To one flask, add the this compound solution dropwise. To the second flask, add the 5-Bromo-6-chlorothis compound solution dropwise.
-
Stir both reactions at 0 °C for 30 minutes and then allow them to warm to room temperature.
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals and analyzing them by TLC or HPLC to measure the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reactions with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.[8]
-
Purify the products by recrystallization or column chromatography.
-
Compare the reaction times and yields to assess the relative reactivity of the two acyl chlorides. A faster reaction time and/or higher yield at a given time point for the 5-Bromo-6-chlorothis compound reaction would confirm its higher reactivity.
Conclusion
The presence of electron-withdrawing bromo and chloro substituents on the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon in 5-Bromo-6-chlorothis compound. This electronic effect makes it a more potent acylating agent than its unsubstituted counterpart, this compound. This increased reactivity can be leveraged by chemists to achieve higher yields, faster reaction times, or to perform acylations on less reactive nucleophiles. The provided protocols offer a practical framework for the synthesis and direct comparative analysis of these two important synthetic building blocks.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Nicotinoyl Chloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
The proper disposal of nicotinoyl chloride, a corrosive and moisture-sensitive chemical, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. All handling and disposal procedures must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Summary of Key Disposal Parameters
For clarity and quick reference, the essential quantitative data for the safe disposal of this compound are summarized in the table below.
| Parameter | Recommended Value/Procedure | Key Considerations |
| Primary Neutralizing Agent | 2.5 M Sodium Hydroxide (NaOH) Solution | A strong base that effectively hydrolyzes the acyl chloride and neutralizes the resulting acidic byproducts. |
| Alternative Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution | A milder base suitable for neutralization; however, its use will result in the evolution of carbon dioxide gas, requiring a slow and controlled addition rate. |
| Reaction Temperature | 0–10°C (maintained with an ice bath) | The hydrolysis of acyl chlorides is a highly exothermic reaction. Strict temperature control is crucial to prevent a runaway reaction, boiling, and splashing of corrosive materials. |
| Addition Rate | Slow, dropwise addition | This compound must be added slowly to the neutralizing solution under vigorous stirring to ensure efficient heat dissipation and reaction control. |
| Post-Addition Stirring Time | Minimum of 30 minutes | Continued agitation after the addition is complete ensures that the hydrolysis and neutralization reactions have proceeded to completion. |
| Final pH Verification | pH 6.0–8.0 | Before final disposal, the pH of the resulting aqueous solution must be confirmed to be within a neutral range. |
| Waste Classification | Aqueous Chemical Waste | The neutralized solution should be collected and disposed of as hazardous aqueous waste in accordance with institutional and local environmental regulations. |
Detailed Experimental Protocol for Disposal
This protocol outlines a safe and effective method for neutralizing small quantities (under 10 grams) of this compound typically found in a research laboratory setting.
Required Materials:
-
This compound (or its hydrochloride salt)
-
2.5 M Sodium Hydroxide (NaOH) solution or a saturated solution of Sodium Bicarbonate (NaHCO₃)
-
Three-necked round-bottom flask
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or a calibrated pH meter
-
Designated container for aqueous chemical waste
Step-by-Step Procedure:
-
Apparatus Setup: In a chemical fume hood, assemble the three-necked flask with the magnetic stir bar, dropping funnel, and a condenser. The third neck can be stoppered.
-
Preparation of Neutralizing Agent: Place the flask in an ice bath. Carefully pour a stoichiometric excess (at least 2.5 molar equivalents relative to the this compound) of the cold neutralizing solution (2.5 M NaOH or saturated NaHCO₃) into the flask. Begin vigorous stirring.
-
Controlled Addition of this compound:
-
If the this compound is a solid, dissolve it in a minimal amount of a dry, inert solvent such as tetrahydrofuran (THF) before proceeding.
-
Transfer the this compound (or its solution) into the dropping funnel.
-
Add the this compound to the cold, stirring basic solution drop by drop. The rate of addition should be slow enough to maintain the reaction temperature below 10°C. If using sodium bicarbonate, be particularly cautious of foaming caused by the release of CO₂ gas.
-
-
Completion of Reaction: Once the addition is complete, allow the mixture to continue stirring in the ice bath for a minimum of 30 minutes to ensure the complete destruction of the acyl chloride.
-
pH Verification and Adjustment: Remove the ice bath and let the solution warm to room temperature. Using pH paper or a pH meter, check the pH of the solution. If necessary, adjust the pH to a neutral range of 6.0–8.0 by adding small portions of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Final Waste Disposal: Transfer the neutralized, pH-adjusted solution to a properly labeled hazardous waste container for aqueous chemical waste.[1][2] Adhere to all local, state, and federal regulations for chemical waste disposal.[3] Do not pour the solution down the drain.[2] Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.
Disposal Procedure Workflow
The following diagram provides a visual representation of the logical steps and safety considerations for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of Nicotinoyl Chloride Hydrochloride
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Nicotinoyl chloride hydrochloride. It is intended for laboratory professionals and researchers to minimize risks and ensure a safe working environment. This compound hydrochloride is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] Adherence to these guidelines is critical.
Immediate First Aid Measures
Immediate action is required in case of exposure. Always have an emergency eyewash station and safety shower readily accessible.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Take off immediately all contaminated clothing.[1][3] Rinse the skin with large amounts of water/shower.[1][3] Seek immediate medical attention. Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][4] If breathing is difficult or has stopped, provide artificial respiration.[2] Call a POISON CENTER or doctor immediately.[4] |
| Ingestion | Rinse mouth thoroughly with water.[1][2][5] Do NOT induce vomiting.[1][2][3] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. |
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent contact. All PPE should be inspected prior to use.[1][2]
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield may also be required. |
| Hand Protection | Handle with chemical-impermeable, impervious gloves that satisfy EU Directive 89/686/EEC and EN 374 standard.[1] Use proper glove removal technique to avoid skin contact.[2] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][5] A lab coat, long pants, and closed-toe shoes are minimum requirements. |
| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face particle respirator.[1][2][5] Recommended filter types include P95 (US), P1 (EU EN 143), or for higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation:
-
Always handle this compound hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure emergency exits, eyewash stations, and safety showers are unobstructed and accessible.[1]
-
Identify the location of spill cleanup materials before starting work.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases. The substance is moisture-sensitive; store in a dry, cool, well-ventilated place with the container tightly closed.[4][6]
-
-
Handling Procedure:
-
Accidental Release Measures:
-
Evacuate personnel to safe areas, keeping people away from and upwind of the spill.[1]
-
Wear full personal protective equipment as specified above.[1][2]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
For cleanup, sweep up the solid material, avoiding dust creation, and shovel it into suitable, closed containers for disposal.[2][4][6]
-
Waste Disposal Plan
-
Chemical Waste:
-
Contaminated Packaging:
Chemical and Physical Properties
| Property | Value |
| Physical State | Crystalline Powder, Solid[1][4] |
| Appearance | White to Off-white[1][4] |
| Melting Point | 151 - 156 °C / 303.8 - 312.8 °F[4] |
| Boiling Point | 220°C / 0.3mmHg[1] |
| Molecular Formula | C₆H₄ClNO·HCl[2][6] |
| Molecular Weight | 178.02 g/mol [2] |
| UN Number | 3261[3] |
| Hazard Class | 8 (Corrosive)[3] |
| Packing Group | II[3] |
Procedural Workflow and Emergency Response
Caption: Workflow for handling this compound, including emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
